Technical Documentation Center

Methyl 3-(aminomethyl)azetidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-(aminomethyl)azetidine-1-carboxylate
  • CAS: 859164-71-9

Core Science & Biosynthesis

Foundational

"Methyl 3-(aminomethyl)azetidine-1-carboxylate CAS number and spectral data"

An In-depth Technical Guide to 3-(Aminomethyl)azetidine-1-carboxylate Derivatives for Drug Discovery Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 3-(...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(Aminomethyl)azetidine-1-carboxylate Derivatives for Drug Discovery Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(aminomethyl)azetidine-1-carboxylate derivatives, crucial building blocks in modern medicinal chemistry. Due to the prevalence and extensive documentation of its tert-butyl protected form, this document will focus on tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS No. 325775-44-8) as the primary exemplar. The principles, spectral data interpretation, and synthetic logic are directly translatable to the corresponding methyl ester and other analogs.

The azetidine scaffold is increasingly sought after in drug design for its ability to impart desirable pharmacokinetic properties. Its rigid, three-dimensional structure allows for precise vectoral orientation of substituents, enabling fine-tuned interactions with biological targets. This guide offers an in-depth analysis of the compound's spectral characteristics, a plausible synthetic pathway, and essential safety protocols, tailored for researchers and scientists in the pharmaceutical industry.

Compound Identification and Physicochemical Properties

While the user specified "Methyl 3-(aminomethyl)azetidine-1-carboxylate," the most readily available and well-characterized analog is the tert-butyl carbamate. The synthesis and handling of the methyl ester would follow similar principles.

Table 1: Physicochemical Data for tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate

PropertyValueSource(s)
CAS Number 325775-44-8[1][2]
Molecular Formula C₉H₁₈N₂O₂[1][2]
Molecular Weight 186.25 g/mol [1][2][3]
IUPAC Name tert-butyl 3-(aminomethyl)azetidine-1-carboxylate[1]
Synonyms 1-Boc-3-(aminomethyl)azetidine[1]
Appearance Colorless to light yellow liquid or solid
Purity Typically >97%[1][3]

Spectral Data and Structural Elucidation

The structural integrity of 3-(aminomethyl)azetidine-1-carboxylate derivatives is confirmed through a combination of spectroscopic techniques. Below is a summary and interpretation of the expected spectral data for the tert-butyl analog.

Table 2: Summary of Spectroscopic Data

TechniqueData Highlights
¹H NMR Characteristic peaks for the Boc protecting group, azetidine ring protons, and the aminomethyl side chain.[4]
¹³C NMR Resonances corresponding to the carbonyl of the Boc group, quaternary carbons of the tert-butyl group, and the carbons of the azetidine ring and aminomethyl group.
Mass Spec (MS) Expected molecular ion peak [M+H]⁺.
Infrared (IR) Characteristic vibrational bands for N-H (amine), C=O (carbamate), and C-N bonds.
¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is a primary tool for confirming the structure of the title compound. Based on the spectrum available for 1-Boc-3-(aminomethyl)azetidine, the following assignments can be made.[4]

  • δ ~1.4 ppm (s, 9H): A strong singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.

  • δ ~1.5 ppm (br s, 2H): A broad singlet attributed to the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening and potential hydrogen exchange.

  • δ ~2.6-2.8 ppm (m, 3H): A multiplet arising from the protons of the aminomethyl group (-CH₂-NH₂) and the methine proton at the 3-position of the azetidine ring (-CH-).

  • δ ~3.5-3.9 ppm (m, 4H): A complex multiplet corresponding to the four protons on the carbons at the 2- and 4-positions of the azetidine ring (-CH₂-N-Boc and -N-CH₂-).

¹³C NMR Spectroscopy

While a specific spectrum for the title compound is not provided in the search results, the expected chemical shifts can be predicted based on its structure and data from similar molecules[5]:

  • δ ~28.5 ppm: The three equivalent methyl carbons of the tert-butyl group.

  • δ ~40-50 ppm: The carbons of the azetidine ring and the aminomethyl side chain.

  • δ ~80 ppm: The quaternary carbon of the tert-butyl group.

  • δ ~156 ppm: The carbonyl carbon of the Boc protecting group.

Mass Spectrometry and Infrared Spectroscopy
  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 187.26.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine around 3300-3400 cm⁻¹, a strong C=O stretching vibration for the carbamate at approximately 1690 cm⁻¹, and C-N stretching vibrations in the 1100-1300 cm⁻¹ region.[5][6]

Synthesis and Experimental Protocols

The synthesis of 3-substituted azetidines is a well-established area of organic chemistry. A common and efficient route to tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate involves the reduction of a nitrile precursor.[7]

Proposed Synthetic Workflow

The following workflow outlines a plausible and scalable synthesis, starting from commercially available 1-Boc-3-cyanoazetidine.

Synthetic_Workflow A 1-Boc-3-cyanoazetidine B Reduction Reaction A->B Reagents: LiAlH₄ or H₂, Raney Ni D Work-up and Purification B->D Crude Product C tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate D->C Purified Product (e.g., via chromatography)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on standard literature procedures for nitrile reduction.

Step 1: Reaction Setup

  • To a stirred suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of 1-Boc-3-cyanoazetidine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Work-up and Extraction

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate.

Applications in Medicinal Chemistry

The azetidine moiety is a valuable bioisostere for various functional groups and is used to improve the physicochemical properties of drug candidates.[7] The 3-(aminomethyl)azetidine core provides a versatile handle for further functionalization, allowing for its incorporation into larger molecules through amide bond formation, reductive amination, or other coupling reactions. Its rigid structure can help to lock in a specific conformation, which can lead to improved binding affinity and selectivity for a biological target.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed. The following information is synthesized from safety data sheets of structurally related azetidine derivatives.[9][10][11]

Table 3: Hazard Identification and Precautionary Statements

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4H302: Harmful if swallowed. P264, P270, P301+P312, P330, P501.[9][12]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation. P264, P280, P302+P352, P332+P313, P362.[9][11]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation. P264, P280, P305+P351+P338, P337+P313.[9][11]
Respiratory Irritation Category 3H335: May cause respiratory irritation. P261, P271, P304+P340, P312, P403+P233, P405, P501.[9][11]
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[10]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a certified respirator.[9]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[10]

References

  • MedChemExpress. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Pi Chemicals. (n.d.).
  • Fisher Scientific. (2025).
  • The Royal Society of Chemistry. (2015).
  • Advanced ChemBlocks. (2026). 3-Amino-1-Boc-3-methyl-azetidine.
  • Capot Chemical. (n.d.). 325775-44-8 | 1-Boc-3-(Aminomethyl)azetidine.
  • Santa Cruz Biotechnology. (n.d.). 3-Aminomethyl-1-N-Boc-azetidine, CAS 325775-44-8.
  • Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(iv), 195-214.
  • MDPI. (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide.
  • ChemicalBook. (n.d.). 1-Boc-3-(Aminomethyl)azetidine(325775-44-8) 1H NMR spectrum.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • TCI Chemicals. (n.d.). tert-Butyl 3-(Aminomethyl)
  • RHENIUM BIO SCIENCE. (n.d.). 1-Boc-3-(aminomethyl)azetidine, 97%.

Sources

Exploratory

A Technical Guide to Methyl 3-(aminomethyl)azetidine-1-carboxylate: A Structurally Unique Proline Analogue for Peptide and Drug Discovery

Abstract Proline is a unique proteinogenic amino acid that imparts significant conformational rigidity upon peptide backbones, often inducing turns and disrupting secondary structures like α-helices. The strategic replac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Proline is a unique proteinogenic amino acid that imparts significant conformational rigidity upon peptide backbones, often inducing turns and disrupting secondary structures like α-helices. The strategic replacement of proline with non-natural analogues is a cornerstone of modern peptidomimetic design, aimed at enhancing therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. This technical guide provides an in-depth exploration of Methyl 3-(aminomethyl)azetidine-1-carboxylate, a structurally distinct proline analogue. We will dissect its synthesis, conformational properties, and strategic incorporation into peptides. By leveraging the inherent ring strain and altered geometry of the four-membered azetidine ring, this building block offers researchers a powerful tool to induce novel peptide conformations and unlock new chemical space in drug development. This document serves as a resource for medicinal chemists, peptide scientists, and drug development professionals seeking to exploit advanced building blocks for next-generation therapeutics.

The Strategic Imperative for Proline Analogues in Drug Design

The Conformational Dominance of Proline

The five-membered pyrrolidine ring of proline is unique among the 20 common amino acids. Its cyclic nature restricts the Ramachandran space available to the preceding amino acid residue, locking the peptide backbone's phi (φ) angle at approximately -60°. This inherent rigidity makes proline a "structure-breaker" in α-helices and β-sheets but a powerful inducer of β-turns.[1] The cis-trans isomerization of the Xaa-Pro peptide bond is also a critical, often rate-limiting step in protein folding.[1] While invaluable, this fixed conformational preference can be a limitation. The ability to subtly alter this geometry without sacrificing rigidity is a key goal in peptidomimetic chemistry.

The Azetidine Scaffold: A Privileged Heterocycle

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as "privileged scaffolds" in medicinal chemistry.[2][3][4] Their appeal stems from a balance of properties. The significant ring strain (approx. 25.4 kcal/mol) compared to pyrrolidines (5.4 kcal/mol) influences bond angles and lengths, yet the ring is substantially more stable and easier to handle than a three-membered aziridine ring.[3] This sp3-rich, rigid structure can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for molecular interactions, making it an attractive feature in modern drug candidates.[4]

Introducing Methyl 3-(aminomethyl)azetidine-1-carboxylate: A Bifunctional Proline Surrogate

Methyl 3-(aminomethyl)azetidine-1-carboxylate is a non-canonical amino acid that functions as a proline analogue with key distinctions. Unlike the common proline analogue azetidine-2-carboxylic acid (Aze), where the carboxyl group is directly on the ring, this molecule features an aminomethyl side chain at the 3-position. This arrangement presents two key features:

  • Azetidine Backbone: The four-membered ring serves as the core proline-mimicking element, introducing unique conformational constraints.

  • Exocyclic Amine: The primary amine on the methyl group offers a versatile point for further chemical modification or to act as a pharmacophoric feature, mimicking basic residues like lysine but on a constrained scaffold.

The N-methoxycarbonyl (Moc) group serves as a protecting group for the ring nitrogen, analogous to the Boc or Fmoc groups used in peptide synthesis.

Caption: Structural comparison of L-Proline and the azetidine analogue.

Synthesis and Characterization

Synthetic Strategies

The synthesis of 3-substituted azetidines is a well-explored area of organic chemistry. A common and effective strategy involves the construction of the azetidine ring from acyclic precursors or the functionalization of a pre-formed azetidine ring. For Methyl 3-(aminomethyl)azetidine-1-carboxylate, a logical approach starts from a commercially available or readily synthesized N-protected azetidine-3-carbonitrile or carboxylic acid.

The rationale for this approach is its modularity. It allows for the secure construction of the strained four-membered ring first, followed by functional group interconversion at the 3-position, which is generally more robust than attempting a cyclization with the full side-chain already in place.

G start 1-Boc-3-azetidinone step1 Horner-Wadsworth-Emmons (Wittig Reaction) start->step1 intermediate1 Methyl 2-(1-Boc-azetidin-3-ylidene)acetate step1->intermediate1 step2 Hydrogenation (Reduction of C=C) intermediate1->step2 intermediate2 Methyl (1-Boc-azetidin-3-yl)acetate step2->intermediate2 step3 Amide Formation (e.g., with NH3) intermediate2->step3 intermediate3 2-(1-Boc-azetidin-3-yl)acetamide step3->intermediate3 step4 Hofmann Rearrangement or similar reduction intermediate3->step4 product tert-Butyl 3-(aminomethyl) azetidine-1-carboxylate step4->product step5 Protecting Group Swap (Boc -> Moc) product->step5 final_product Methyl 3-(aminomethyl) azetidine-1-carboxylate step5->final_product

Caption: A plausible synthetic workflow for the target molecule.

Detailed Experimental Protocol: Synthesis of tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate

This protocol describes a common literature route to a key precursor, which can then be converted to the final Moc-protected compound. This method is adapted from established procedures for synthesizing similar 3-substituted azetidines.[5][6]

Step 1: Horner-Wadsworth-Emmons Reaction

  • To a suspension of NaH (60% dispersion in mineral oil, 1.1 eq) in dry THF at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise.

  • Allow the mixture to stir for 30 minutes at 0 °C.

  • Add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF.

  • Stir the reaction for 1-2 hours at room temperature, monitoring by TLC.

  • Quench the reaction carefully with water. Extract the aqueous layer with ethyl acetate.

  • Combine organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify by flash chromatography to yield tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

Self-Validating System: The successful formation of the product can be confirmed by ¹H NMR, observing the appearance of a new vinyl proton signal, and by mass spectrometry to confirm the expected molecular weight.

Step 2: Reduction and Amidation (Conceptual)

  • The resulting α,β-unsaturated ester is reduced via catalytic hydrogenation (e.g., H₂, Pd/C) to saturate the double bond.

  • The saturated ester is then converted to the primary amide, for instance, by treatment with a solution of ammonia in methanol.

  • The primary amide can be reduced to the primary amine (e.g., using LiAlH₄ or BH₃), yielding tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate.[7][8]

Physicochemical and Spectroscopic Data

The final compound, Methyl 3-(aminomethyl)azetidine-1-carboxylate, is expected to be a stable, likely liquid or low-melting solid, with good solubility in organic solvents.

PropertyPredicted Value/DataSource
Molecular FormulaC₆H₁₂N₂O₂[9]
Molecular Weight144.17 g/mol [9]
XlogP (predicted)-0.8[9]
¹H NMRKey signals expected for the Moc group (singlet, ~3.7 ppm), azetidine ring protons (multiplets, ~3.5-4.0 ppm), and aminomethyl protons (doublet, ~2.7 ppm).(Inferred from similar structures)
Mass Spec (ESI+)[M+H]⁺ expected at m/z 145.09[9]

Conformational Impact: A Departure from Proline's Paradigm

The fundamental difference between this analogue and proline lies in the ring size. This seemingly small change has profound consequences for peptide conformation.

The Four-Membered Ring: Inducing γ-Turns

While the five-membered ring of proline is a potent inducer of β-turns (a ten-membered hydrogen-bonded ring), the smaller, more constrained four-membered ring of azetidine-2-carboxylic acid (Aze) forces the peptide backbone to preferentially adopt γ-turn conformations (a seven-membered hydrogen-bonded ring).[10][11] This is a critical distinction. By substituting proline with an azetidine-based analogue, a medicinal chemist can fundamentally alter the three-dimensional trajectory of a peptide chain, potentially exposing different pharmacophoric groups to a target receptor.

Energy computations have shown that while the overall conformational preferences of Aze and Pro are similar, peptides containing Aze are generally more flexible due to decreased steric repulsion between the ring and adjacent residues.[12] This can lead to a slight destabilization of highly ordered structures like collagen helices but provides a unique tool for fine-tuning peptide shape.[12][13]

Computational and Spectroscopic Analysis

The conformational preferences of peptides containing this analogue can be rigorously studied using a combination of techniques:

  • NMR Spectroscopy: 2D NMR techniques like ROESY or NOESY can identify through-space proximities between protons, providing distance constraints that are used to calculate a solution-state 3D structure.

  • Circular Dichroism (CD) Spectroscopy: CD provides information about the overall secondary structure content of a peptide in solution. A shift in the CD spectrum upon substitution with the azetidine analogue can provide immediate evidence of a significant conformational change.

  • X-ray Crystallography: For peptides that can be crystallized, this technique provides the most detailed, high-resolution picture of the solid-state conformation, clearly showing the turn type and backbone angles.[14][15]

Engineering Peptides: Incorporation via SPPS

The analogue, once appropriately protected (e.g., Fmoc-N-azetidine(Moc)-CH₂NH₂-Boc), can be incorporated into peptides using standard Solid-Phase Peptide Synthesis (SPPS).[16][17]

Methodological Considerations for Non-Natural Amino Acids

The incorporation of non-natural amino acids can present challenges compared to standard proteinogenic ones.[16]

  • Steric Hindrance: The unique geometry of the azetidine ring may lead to slower coupling kinetics.

  • Causality: To overcome this, one should employ more potent coupling reagents (e.g., HATU, HCTU instead of DIC) and potentially extend coupling times or perform a "double coupling" to ensure the reaction goes to completion. The choice of a more powerful reagent is dictated by the need to form the activated ester species more rapidly and efficiently to overcome the higher energy barrier of the sterically demanding coupling.

G cluster_spps SPPS Cycle for Analogue Incorporation Resin Peptide-Resin (Free N-terminus) Deprotection 1. Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling - Fmoc-Aze-Analogue-OH - Coupling Reagent (HATU) - Base (DIEA) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Capping 5. Capping (Optional) (Acetic Anhydride) Wash2->Capping Next Repeat Cycle or Cleave Capping->Next

Caption: Workflow for incorporating the azetidine analogue via SPPS.

Detailed Protocol: Fmoc-SPPS Coupling
  • Resin Preparation: Start with a pre-loaded resin or a resin suitable for C-terminal acid peptides (e.g., 2-Chlorotrityl chloride resin).[16] Swell the resin in Dichloromethane (DCM) and then Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the growing peptide chain. Wash thoroughly with DMF.

  • Activation and Coupling: In a separate vessel, pre-activate the Fmoc-protected azetidine analogue (1.5-3 eq) with a coupling reagent like HATU (1.5-3 eq) and a base such as DIEA (3-6 eq) in DMF for 5-10 minutes.[16]

  • Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-4 hours.

  • Validation: Monitor the coupling efficiency using a qualitative test like the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents.

  • Final Cleavage: Once the full peptide is synthesized, cleave it from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[16]

Applications in Drug Discovery

The true value of Methyl 3-(aminomethyl)azetidine-1-carboxylate lies in its potential to solve common problems in peptide-based drug discovery.

Enhancing Proteolytic Stability

One of the primary failure modes for peptide drugs is rapid degradation by proteases. Proteolytic enzymes have evolved to recognize specific peptide sequences and conformations. By replacing a key proline residue with an azetidine analogue, the local conformation is altered significantly. This can make the peptide a poor substrate for proteases, increasing its circulating half-life. Studies on other azetidine-modified cyclic peptides have demonstrated improved stability against enzymatic cleavage compared to their unmodified counterparts.[14][15]

Modulating Bioactivity and Exploring New Chemical Space

Altering the turn structure of a peptide can dramatically impact its binding affinity and selectivity for a biological target. A native peptide that is inactive or weakly active because its conformation is suboptimal for receptor binding may become a potent agonist or antagonist upon introduction of the azetidine-induced γ-turn. This allows for the exploration of new bioactive conformations that are inaccessible with the standard 20 proteinogenic amino acids. For example, azetidine-2-carboxamide analogues have been successfully used to develop potent small-molecule STAT3 inhibitors, demonstrating the value of this scaffold in creating high-affinity binders.[18]

ParameterNative Peptide (Hypothetical)Azetidine-Modified PeptideRationale for Improvement
Conformation Flexible or β-turnConstrained γ-turnThe azetidine ring induces a different, rigid turn structure.[10]
Receptor Affinity (Kd) 500 nM50 nMThe new conformation may present pharmacophores more optimally to the receptor binding pocket.
Protease Stability (t½) < 5 min> 60 minAltered conformation prevents recognition and cleavage by proteases.[14][15]
Solubility ModeratePotentially IncreasedThe sp3-rich, polar nature of the azetidine can improve aqueous solubility.[4]

Conclusion and Future Perspectives

Methyl 3-(aminomethyl)azetidine-1-carboxylate is more than just another non-natural amino acid; it is a sophisticated tool for molecular engineering. By combining the conformational influence of the four-membered azetidine ring with a versatile exocyclic amine, it provides medicinal chemists with a dual-function building block. Its incorporation into peptides allows for the rational modulation of secondary structure, the enhancement of metabolic stability, and the exploration of novel bioactive conformations. As the demand for more drug-like peptides continues to grow, the strategic use of conformationally unique and functionally rich building blocks like this azetidine analogue will be paramount to the discovery of the next generation of peptide therapeutics.

References

  • Title: Azetidine-2-carboxylic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I... Source: PubMed URL: [Link]

  • Title: The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids Source: ResearchGate URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 Source: LJMU Research Online URL: [Link]

  • Title: Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids Source: ResearchGate URL: [Link]

  • Title: Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae Source: bioRxiv URL: [Link]

  • Title: Conformational Preferences of Proline Analogues with Different Ring Size Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]

  • Title: Conformational Preferences of Proline Analogues with Different Ring Size Source: Scilit URL: [Link]

  • Title: Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos Source: PubMed URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: LJMU Research Online URL: [Link]

  • Title: A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins Source: University of California, Berkeley URL: [Link]

  • Title: Effect of a proline analogue, azetidine-2-carboxylic acid, on the morphogenesis in vitro of mouse embryonic lung Source: Company of Biologists Journals URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: Wiley Online Library URL: [Link]

  • Title: Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity Source: Advanced Journal of Chemistry URL: [Link]

  • Title: New method boosts production of non-natural amino acids for peptide assembly Source: Drug Target Review URL: [Link]

  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Structures of aziridine-containing 12-membered cyclic tetrapeptides... Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds Source: ResearchGate URL: [Link]

  • Title: Methyl 3-(aminomethyl)azetidine-1-carboxylate (C6H12N2O2) Source: PubChemLite URL: [Link]

  • Title: Use of the L-proline analog, L-azetidine-2-carboxylic acid (LACA) to analyse embryonic growth and determination and expression of the chondrogenic phenotype in vivo and in vitro Source: PubMed URL: [Link]

  • Title: Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative Source: Journal of Pharmaceutical Research International URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Source: Semantic Scholar URL: [Link]

  • Title: Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity Source: Journal of Medicinal and Chemical Sciences URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: MDPI URL: [Link]

  • Title: An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL: [Link]

  • Title: tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride Source: PubChem URL: [Link]

  • Title: Analogs of Proline Source: Anaspec URL: [Link]

  • Title: 4 - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: A Single-Step Synthesis of Azetidine-3-amines Source: PubMed URL: [Link]

Sources

Foundational

Structural Elucidation of Functionalized Azetidines: A Guide to Methyl 3-(aminomethyl)azetidine-1-carboxylate

Topic: Structural Characterization of Methyl 3-(aminomethyl)azetidine-1-carboxylate by NMR Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Analytical Scientists Executive Summary & S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Characterization of Methyl 3-(aminomethyl)azetidine-1-carboxylate by NMR Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary & Structural Challenge

Methyl 3-(aminomethyl)azetidine-1-carboxylate is a critical building block in fragment-based drug discovery (FBDD), serving as a constrained linker that offers distinct vector geometry compared to pyrrolidines or piperidines.

However, the characterization of this molecule presents a specific analytical challenge: Restricted Rotation (Rotamerism).

As a Senior Application Scientist, I often see researchers misinterpret the NMR spectra of azetidine carbamates. The partial double-bond character of the


 bond creates two distinct conformers (s-cis and s-trans) that exchange slowly on the NMR timescale at room temperature. This often results in peak doubling  or significant broadening  of the azetidine ring protons, which can be mistaken for impurities.

This guide provides a self-validating protocol to unambiguously assign the structure, distinguishing intrinsic conformational dynamics from synthetic impurities.

Structural Breakdown & Spin System Analysis

Before entering the laboratory, we must define the expected spin system. The molecule consists of an achiral azetidine core with a plane of symmetry passing through N1 and C3 if the carbamate rotation is fast.

  • Moiety A (Carbamate): Methyl ester singlet (

    
    ).
    
  • Moiety B (Ring Protons): Two sets of methylene protons at C2 and C4. In the absence of rotamers, these are chemically equivalent but magnetically non-equivalent (AA'BB' system).

  • Moiety C (Core Methine): One proton at C3.

  • Moiety D (Exocyclic Amine): Methylene group (

    
    ) attached to C3.
    
Visualization: Assignment Logic Workflow

The following diagram outlines the logical flow for assigning protons in this strained ring system.

AssignmentWorkflow Start Start: 1H NMR Spectrum IdentifyOCH3 Identify Singlet ~3.6-3.7 ppm (Methyl Carbamate) Start->IdentifyOCH3 CheckRegion Analyze 3.5 - 4.5 ppm Region IdentifyOCH3->CheckRegion Decision Are peaks doubled or broad? CheckRegion->Decision Rotamer Rotamer Effect Likely (Restricted N-C Bond Rotation) Decision->Rotamer Stoichiometric (e.g. 60:40) Impurity Check Integral Ratios (If non-stoichiometric -> Impurity) Decision->Impurity Random Ratio VT_Exp Perform Variable Temp (VT) NMR (Run at 320-330 K) Rotamer->VT_Exp Coalescence Peaks Coalesce? VT_Exp->Coalescence Confirmed Confirmed Rotamers Proceed to Assignment Coalescence->Confirmed Yes AssignRing Assign C2/C4 Protons (Deshielded, ~3.6-4.2 ppm) Confirmed->AssignRing AssignExo Assign C3-CH2 Protons (Shielded, ~2.8-3.0 ppm) Confirmed->AssignExo

Caption: Logical workflow for distinguishing rotamers from impurities in azetidine carbamates.

Experimental Protocol

Sample Preparation
  • Solvent Selection:

    • DMSO-d6: Recommended. It provides good solubility for the polar amine and slows down proton exchange, allowing observation of the

      
       protons (usually broad).
      
    • CDCl3: Acceptable, but

      
       protons may not be visible due to rapid exchange. Rotameric separation is often more pronounced in CDCl3.
      
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration can induce viscosity broadening; keep it dilute for resolution.

Pulse Sequences
  • 1H Standard: 16 scans, 30° pulse angle, D1 = 2.0s.

  • 13C {1H} Decoupled: Critical for confirming the carbonyl and quaternary carbons.

  • COSY (Correlation Spectroscopy): Essential to map the spin system from the exocyclic

    
    
    
    
    
    
    
    
    
    C3-H
    
    
    C2/C4-H.
  • HSQC (Heteronuclear Single Quantum Coherence): To distinguish the ring

    
     (C2/C4) from the exocyclic 
    
    
    
    .
  • VT-NMR (Optional but Recommended): If peak splitting is ambiguous, heat the sample to 50°C (323 K).

Data Interpretation & Assignment

1H NMR Assignment (DMSO-d6, 400 MHz)

Note: Chemical shifts are representative. Rotameric splitting may cause dual signals.

PositionType

(ppm)
MultiplicityIntegralInterpretation Notes

Amine1.5 - 2.0Broad s2HDisappears with

shake.
C3-H Methine2.6 - 2.8m (quintet-like)1HThe "hub" of the spin system.
Exocyclic

Methylene2.8 - 2.9d (

Hz)
2HCouples to C3-H. Distinctly more shielded than ring protons.

Methyl3.55 / 3.58s3HRotamer Alert: May appear as two unequal singlets.
C2/C4-H Ring

3.6 - 4.1m / dd4HComplex pattern due to ring puckering and rotamers.
13C NMR Assignment
PositionType

(ppm)
Notes
C3 Methine~28 - 30Upfield signal.
Exocyclic

Methylene~43 - 45Confirmed by DEPT-135 (inverted).

Methyl~52.0Characteristic methoxy carbon.
C2/C4 Ring

~50 - 54Broad or doubled due to rotamers.
C=O Carbonyl~156.0Carbamate carbonyl.

Advanced Insight: The Rotamer Validation

The most common error in analyzing this molecule is rejecting a batch due to "impurities" at 3.6 ppm and 4.0 ppm.

The Mechanism: The nitrogen atom in the carbamate has


 character. The rotation barrier is typically 10–15 kcal/mol. In the s-trans rotamer, the oxygen of the carbonyl may sterically crowd one side of the azetidine ring, shifting the C2 protons differently than the C4 protons.

Validation Step: Run the 1H NMR at 323 K (50°C) .

  • Result: The split singlets of the

    
     and the complex multiplets of the ring protons will coalesce  (merge) into sharper, averaged signals.
    
Visualization: Connectivity Logic (COSY/HMBC)

This diagram illustrates how to use 2D NMR to "walk" through the molecule and confirm connectivity.

ConnectivityMap NH2 NH2 (Broad) ExoCH2 Exocyclic CH2 (~2.8 ppm) NH2->ExoCH2 COSY (Weak) C3H C3 Methine (~2.7 ppm) ExoCH2->C3H COSY (Strong) ExoCH2->C3H HMBC RingCH2 Ring C2/C4 (~3.8 ppm) ExoCH2->RingCH2 HMBC (3-bond) C3H->RingCH2 COSY (Strong) Carbonyl C=O (156 ppm) RingCH2->Carbonyl HMBC Methoxy OCH3 (3.6 ppm) Methoxy->Carbonyl HMBC

Caption: COSY (solid lines) and HMBC (black/dotted lines) correlations required to confirm the backbone.

References

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition.[1]

  • Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.

  • American Chemical Society. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.

  • National Institutes of Health (PubMed). (2008). Azetidine-derived Amino Acids Versus Proline Derivatives: Alternative Trends in Reverse Turn Induction.

  • ChemicalBook. (2023).[2] 1-Boc-3-(Aminomethyl)azetidine NMR Spectrum Data.

Sources

Exploratory

Azetidine and Pyrrolidine Scaffolds: A Comparative Guide for Drug Discovery Professionals

Executive Summary In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that dictates the future trajectory of a drug discovery program. Saturated nitrogen-containing heterocycles are ma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that dictates the future trajectory of a drug discovery program. Saturated nitrogen-containing heterocycles are mainstays in this arena, prized for their ability to introduce three-dimensionality, modulate physicochemical properties, and serve as versatile pharmacophoric elements. Among these, the four-membered azetidine and the five-membered pyrrolidine rings are two of the most frequently employed motifs. While structurally similar, the seemingly minor difference of a single carbon atom instigates a cascade of profound distinctions in their chemical, physical, and biological profiles. This guide provides a detailed, comparative analysis of these two critical scaffolds, moving from fundamental structural theory to practical application in drug design. We will dissect the nuances of ring strain, conformational dynamics, and resulting physicochemical properties, and explore how these characteristics influence metabolic stability, receptor engagement, and synthetic accessibility.

Introduction: The Strategic Value of Small Saturated Heterocycles

The contemporary drive in drug discovery towards molecules with higher sp³ character is a direct response to the need for improved selectivity, enhanced solubility, and novel intellectual property.[1] Planar, aromatic systems have been extensively explored, often leading to compounds with suboptimal pharmacokinetic profiles. Saturated heterocycles like azetidine and pyrrolidine offer a compelling alternative, providing rigid, well-defined three-dimensional frameworks that can orient substituents into precise vectors in chemical space, thereby optimizing interactions with biological targets.[2] Pyrrolidine, for instance, is one of the most prevalent five-membered non-aromatic nitrogen heterocycles, appearing in numerous FDA-approved drugs.[3] Azetidine, while historically less common due to synthetic challenges, has emerged as a privileged scaffold, recognized for its unique ability to fine-tune molecular properties.[2][4] Understanding the intrinsic differences between these two scaffolds is therefore paramount for any medicinal chemist aiming to leverage them effectively.

Structural and Conformational Analysis: The Impact of Ring Size

The core differences between azetidine and pyrrolidine originate from their fundamental geometry and the resulting energetic landscapes.

Ring Strain and Geometry

The most striking difference is the degree of ring strain. The azetidine ring is characterized by significant angle strain, a consequence of compressing its bond angles to approximately 90° from the ideal sp³ tetrahedral angle of 109.5°. This strain is estimated to be around 25.4 kcal/mol.[5][6] This high level of stored energy makes the azetidine ring more reactive and potentially susceptible to metabolic ring-opening.[5][7]

In contrast, the five-membered pyrrolidine ring has substantially lower ring strain (approx. 5.4 kcal/mol).[6] Its bond angles are much closer to the tetrahedral ideal, rendering it a more stable and less reactive entity compared to its four-membered counterpart.

G cluster_azetidine Azetidine cluster_pyrrolidine Pyrrolidine Aze Four-Membered Ring Internal Angles: ~90° High Ring Strain (~25.4 kcal/mol) Aze_prop Increased Reactivity Potential Metabolic Instability Reduced Conformational Flexibility Aze->Aze_prop Leads to Pyr Five-Membered Ring Internal Angles: ~104° Low Ring Strain (~5.4 kcal/mol) Pyr_prop Greater Stability Enhanced Conformational Flexibility (Pseudorotation) Pyr->Pyr_prop Leads to

Caption: Comparison of Ring Strain and Geometry.

Conformational Flexibility

The difference in ring size also dictates conformational behavior. The azetidine ring is relatively rigid and possesses a quasi-planar geometry.[8] It can adopt a puckered conformation, but the barrier to ring-flipping is low.[9][10] This conformational rigidity can be advantageous for locking a molecule into a specific bioactive conformation, but it limits the exploration of the surrounding pharmacophore space.[11]

The pyrrolidine ring is significantly more flexible. It is non-planar and exists in a dynamic equilibrium between two primary puckered conformations: the "envelope" and "twist" forms. This phenomenon, known as pseudorotation, allows the pucker to travel around the ring with a very low energy barrier.[3][12] This flexibility enables pyrrolidine-containing molecules to efficiently explore a wider range of three-dimensional space, which can be crucial for optimizing binding interactions with a protein target.[13]

Physicochemical Properties: A Head-to-Head Comparison

The structural disparities directly translate into measurable differences in key physicochemical properties that are critical for drug development. Lipophilicity and basicity, in particular, profoundly affect a compound's solubility, permeability, metabolism, and toxicity.[14]

PropertyAzetidinePyrrolidineKey Considerations for Drug Design
Ring Strain High (~25.4 kcal/mol)[5][6]Low (~5.4 kcal/mol)[6]High strain can increase reactivity and be a metabolic liability, but also offers unique synthetic handles.[5]
pKa (Basicity) ~11.29[5]~11.27The basicity is very similar for the parent scaffolds. However, substitution patterns can alter the pKa significantly. Fluorination, for example, is a key strategy to modulate basicity.[14]
Lipophilicity (LogP) Generally lowerGenerally higherAzetidines are often used to reduce lipophilicity and improve aqueous solubility compared to pyrrolidine or piperidine analogs.[15][16]
Conformational Flexibility Low (quasi-planar, puckered)[8]High (pseudorotation)[12]Pyrrolidine's flexibility allows for better exploration of 3D pharmacophore space.[3] Azetidine provides a more rigid scaffold to lock in a desired conformation.[1]
Metabolic Stability Can be susceptible to ring-opening.[5][7]Generally more stable, but can be bio-activated to iminium ions.[17]The choice of scaffold can directly impact the metabolic profile. Azetidine incorporation has been shown to enhance metabolic stability in several approved drugs.[1]

Implications in Drug Design and Discovery

Pharmacokinetic Profile: The Metabolic Stability Question

A primary concern with the azetidine scaffold is its inherent ring strain, which can make it a substrate for metabolic enzymes leading to ring cleavage.[5][7] However, this is not a universal rule. The metabolic fate is highly dependent on the substitution pattern and the overall molecular context. In many cases, the incorporation of an azetidine ring has been shown to improve metabolic stability and overall pharmacokinetic properties, as seen in drugs like baricitinib and cobimetinib.[1]

Pyrrolidine is generally considered more metabolically robust due to its lower ring strain.[7] A potential liability, however, is the bio-activation at the carbons adjacent to the nitrogen, which can lead to the formation of reactive iminium ions and aminoaldehydes.[17] While not always prevalent, this pathway is a critical consideration during safety and toxicology assessments.

Pharmacodynamic Profile: Receptor Interactions and Bioisosterism

The choice between azetidine and pyrrolidine can have a profound impact on a compound's interaction with its biological target.

  • Vectorial Orientation: The rigid, compact nature of the azetidine ring provides well-defined exit vectors for substituents, allowing for precise positioning within a binding pocket.[2] The more flexible pyrrolidine ring allows its substituents to adopt a wider range of orientations, which can be beneficial for adapting to the topology of a binding site.[12]

  • Bioisosteric Replacement: Both scaffolds are frequently used as bioisosteres for other chemical groups to fine-tune a molecule's properties. Azetidine is often used as a more three-dimensional, less lipophilic replacement for pyrrolidine, piperidine, or even acyclic fragments.[2][18] This strategy was successfully employed in the development of oxytocin receptor antagonists, where replacing a pyrazine ring with an azetidine led to a tenfold improvement in aqueous solubility.[19]

Synthetic Strategies: Navigating the Paths to Four- and Five-Membered Rings

The accessibility of a scaffold is a crucial practical consideration for any drug discovery program.

Azetidine Synthesis

The synthesis of azetidines is often challenging due to the high ring strain of the target molecule.[6] Intramolecular cyclization of γ-substituted amine precursors (e.g., γ-haloamines) is a common approach, but it faces a significant challenge: the competition between the desired 4-exo-tet cyclization (forming azetidine) and the often thermodynamically favored 5-endo-tet cyclization (forming a pyrrolidine byproduct).[20]

G cluster_pathways Intramolecular Cyclization start γ-Amine Precursor (e.g., γ-haloamine) ts_4_exo Transition State (4-exo-tet) start->ts_4_exo Kinetic Pathway ts_5_endo Transition State (5-endo-tet) start->ts_5_endo Thermodynamic Pathway azetidine Azetidine Product (Kinetically Favored) ts_4_exo->azetidine pyrrolidine Pyrrolidine Byproduct (Thermodynamically Favored) ts_5_endo->pyrrolidine rearrangement Rearrangement (e.g., at high temp) azetidine->rearrangement rearrangement->pyrrolidine

Caption: Competing Pathways in Azetidine Synthesis.

Control of reaction conditions, such as using lower temperatures, is crucial to favor the kinetically controlled formation of the azetidine ring.[20] Other modern methods include [2+2] cycloadditions, ring expansions of aziridines, and strain-release functionalization of azabicyclo[1.1.0]butanes.[6][18][21]

Pyrrolidine Synthesis

The synthesis of pyrrolidines is generally more straightforward due to the thermodynamic stability of the five-membered ring. A wide variety of robust methods exist.[22] Common strategies include:

  • Cyclization of Acyclic Precursors: Similar to azetidine synthesis, but the 5-endo cyclization is highly favored.[23]

  • [3+2] Cycloaddition: A powerful method involving the reaction of azomethine ylides with alkenes.[24]

  • Reductive Amination: The reaction of 1,4-dicarbonyl compounds with ammonia or primary amines.

  • Industrial Synthesis: Industrially, pyrrolidine is often prepared from the reaction of 1,4-butanediol and ammonia at high temperature and pressure.[25]

Case Studies: Approved Drugs

The utility of these scaffolds is best illustrated by their presence in marketed pharmaceuticals.

  • Azetidine-Containing Drugs:

    • Azelnidipine: A calcium channel blocker used as an antihypertensive agent.[11]

    • Cobimetinib: A MEK inhibitor used in the treatment of melanoma.[4]

    • Baricitinib: A Janus kinase (JAK) inhibitor for treating rheumatoid arthritis.[1]

  • Pyrrolidine-Containing Drugs:

    • Captopril: An ACE inhibitor used to treat hypertension.[17]

    • Anisomycin: An antibiotic and protein synthesis inhibitor.[23]

    • Procyclidine: An anticholinergic drug used to treat Parkinson's disease.[24]

Conclusion: Strategic Scaffold Selection

The choice between an azetidine and a pyrrolidine scaffold is a strategic decision that must be guided by the specific goals of the drug discovery project.

  • Choose Azetidine when:

    • The goal is to reduce lipophilicity and increase aqueous solubility.

    • A rigid, conformationally constrained scaffold is needed to achieve high potency or selectivity.

    • Exploring novel chemical space and securing intellectual property is a priority.

    • The potential for metabolic instability can be mitigated through careful substitution.

  • Choose Pyrrolidine when:

    • A degree of conformational flexibility is desired to optimize binding to a target.

    • A well-established, synthetically accessible, and generally stable scaffold is preferred.

    • The project can leverage the vast existing knowledge base and commercially available building blocks for this scaffold.

Ultimately, neither scaffold is universally superior. A deep understanding of their distinct properties empowers the medicinal chemist to make an informed choice, navigating the subtle yet critical trade-offs between stability, flexibility, solubility, and synthetic feasibility to design the next generation of innovative therapeutics.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-Iodopyrrolidine via Iodocyclization

This protocol describes the temperature-controlled iodocyclization of a homoallylamine, demonstrating how reaction conditions can direct the formation of a pyrrolidine ring.

Materials:

  • N-Boc-homoallylamine

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-homoallylamine (1.0 eq) in acetonitrile (0.1 M), add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of iodine (1.5 eq) in acetonitrile dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and then heat to 50 °C. Stir for 12 hours. The reaction progress can be monitored by TLC or LC-MS. Note: Maintaining the temperature at 50 °C promotes the thermal isomerization from the initial azetidine intermediate to the more stable pyrrolidine product.[26]

  • Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous sodium thiosulfate until the dark iodine color disappears.

  • Dilute the mixture with dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-3-iodopyrrolidine.

Protocol 2: Synthesis of a 1,3-Disubstituted Azetidine

This protocol outlines a general method for synthesizing 1,3-disubstituted azetidines via the alkylation of a primary amine with an in situ generated bis-triflate.[27]

Materials:

  • 2-Substituted-1,3-propanediol

  • Triflic anhydride (Tf₂O)

  • Pyridine

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Preparation of the Bis-triflate (in situ):

    • Dissolve the 2-substituted-1,3-propanediol (1.0 eq) and pyridine (2.5 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -20 °C.

    • Add triflic anhydride (2.2 eq) dropwise, maintaining the internal temperature below -10 °C.

    • Stir the reaction mixture at -20 °C for 1 hour. The formation of the bis-triflate can be assumed to be complete.

  • Cyclization:

    • In a separate flask, dissolve the primary amine (1.1 eq) and potassium carbonate (3.0 eq) in anhydrous acetonitrile (0.1 M).

    • Cool the amine solution to 0 °C.

    • Add the cold bis-triflate solution from step 1 to the amine solution via cannula transfer.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3-disubstituted azetidine.

References

  • Scialdone, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • Alemán, C., et al. (2011). Effects of ring contraction on the conformational preferences of α-substituted proline analogs. Biopolymers, 95(10), 674-85.
  • Singh, G. S., & Tilvi, S. (2018). Azetidine Synthesis. Name Reactions in the Synthesis of Heterocyclic Compounds-II.
  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • Scialdone, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Góra, J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham).
  • Mykhailiuk, P. K., et al. (2021). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal. [Link]

  • Kaur, M., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Molecular Diversity. [Link]

  • Lanyon, L., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett., 12(10), 1626–1631. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Al-awar, R. S., et al. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Perspectives in Medicinal Chemistry. [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. [Link]

  • Reddy, C. R., et al. (2015). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Org. Lett., 17(15), 3902–3905. [Link]

  • Zaleska, B., & Sławiński, J. (2000). Pyrrolidinetrione Derivatives: Synthesis And Applications in Heterocyclic Chemistry. Arkivoc. [Link]

  • Amici, R., et al. (2024). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]

  • Powers, M. S., & Alexanian, E. J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Angew. Chem. Int. Ed., 61(52), e202213190. [Link]

  • Garve, L. K. B., & Studer, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chem. Soc. Rev., 50, 6223-6257. [Link]

  • Potapov, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(20), 6981. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. J Phys Chem B, 111(13), 3466-77. [Link]

  • ResearchGate. (n.d.). The results of the conformational analysis. [Link]

  • Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 111(13), 3466–3477. [Link]

  • D’hooghe, M., et al. (2016). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry, 81(15), 6295–6305. [Link]

  • ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. [Link]

  • Brown, D. G. (2022). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]

  • ResearchGate. (n.d.). Azetidiniums: Ring-Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. [Link]

  • Pettersson, M., et al. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorg Med Chem Lett, 21(2), 865-8. [Link]

  • International Journal of Theranostics. (n.d.). Azetidines, Pyrrolidines and Piperidines. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248064. [Link]

Sources

Foundational

The Azetidine Advantage: A Technical Guide to 4-Membered Heterocycles in Medicinal Chemistry

Executive Summary In the landscape of saturated heterocycles, the azetidine ring (a 4-membered nitrogen-containing cycle) has evolved from a synthetic curiosity to a "privileged scaffold."[1][2] Historically overshadowed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of saturated heterocycles, the azetidine ring (a 4-membered nitrogen-containing cycle) has evolved from a synthetic curiosity to a "privileged scaffold."[1][2] Historically overshadowed by the more accessible pyrrolidine (5-membered) and piperidine (6-membered) rings, azetidines occupy a unique "Goldilocks" zone.[3] They possess sufficient ring strain (~25 kcal/mol) to drive unique reactivity and enforce rigid conformational vectors, yet they lack the extreme instability of aziridines.

This guide explores the azetidine scaffold's utility in modulating physicochemical properties (LogD, pKa), its role as a bioisostere, and the modern synthetic methodologies—such as strain-release functionalization—that have democratized its access for drug discovery campaigns.[3][4][5]

Physicochemical Profiling & Bioisosterism

Structural Geometry and Vector Analysis

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a puckered "butterfly" conformation. This puckering (typically 30–35°) creates unique exit vectors for substituents at the 2- and 3-positions.

  • Rigidification: Replacing a flexible diethyl amine or a pyrrolidine with an azetidine restricts the conformational ensemble of a molecule. This pre-organization can lower the entropic penalty of binding to a protein target.[6]

  • sp3 Character: Increasing the fraction of sp3 hybridized carbons (

    
    ) is correlated with improved clinical success rates by enhancing solubility and reducing promiscuous binding.
    
The Basicity Paradox (pKa Modulation)

A common misconception is that ring strain dramatically lowers basicity across all small rings. While aziridine is weakly basic (pKa ~8.0) due to high s-character in the nitrogen lone pair, azetidine retains a basicity comparable to secondary acyclic amines.[3]

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Implications for Drug Design
Ring Strain (kcal/mol) ~25.4~6.2~0.0Azetidine strain enables ring-opening functionalization but requires care in metabolic stability.[3]
pKa (Conjugate Acid) ~11.3~11.3~11.1High basicity ensures protonation at physiological pH, aiding solubility but potentially limiting permeability.[3]
Lipophilicity (LogP) LowMediumHighAzetidine substitution often lowers LogD compared to larger rings, improving metabolic stability (LLE).[3]
Exit Vector Angle ~90° (C2-N-C4)~109°~109°Distinct geometry allows "vector scanning" to optimize H-bond interactions in the binding pocket.[3]
Metabolic Stability

Azetidines are generally metabolically robust.[7] Unlike pyrrolidines, which are prone to


-oxidation (forming lactams), the steric bulk and ring strain of azetidine often hinder the approach of Cytochrome P450 enzymes to the 

-carbons. However, they can be susceptible to oxidative ring opening if electron-donating groups activate the nitrogen.

Visualizing the Design Logic

The following diagram illustrates the decision matrix for incorporating azetidine scaffolds during Lead Optimization.

Azetidine_Logic Lead Lead Compound (High Lipophilicity / Poor Solubility) Strategy Scaffold Hopping Strategy Lead->Strategy Opt_Pyr Pyrrolidine/Piperidine (Standard) Strategy->Opt_Pyr Traditional Opt_Aze Azetidine Substitution (Bioisostere) Strategy->Opt_Aze High Impact Res_Sol Increased Solubility (Lower LogD) Opt_Pyr->Res_Sol Moderate Effect Opt_Aze->Res_Sol Significant Effect Res_Vec Altered Exit Vectors (New Interactions) Opt_Aze->Res_Vec Rigidification Res_Met Metabolic Stability (Blocked u03b1-Oxidation) Opt_Aze->Res_Met Steric Hindrance

Figure 1: Decision matrix for utilizing Azetidine scaffolds to solve common ADME liabilities in lead optimization.

Synthetic Methodologies: From Classical to Modern

The Classical Bottleneck

Historically, azetidines were synthesized via thermal intramolecular cyclization of


-haloamines (e.g., the Couty synthesis).
  • Limitation: This process is entropically disfavored compared to 5- and 6-membered ring closures and often requires high temperatures, which are incompatible with sensitive functional groups.[3]

Modern Approach: Strain-Release Functionalization

A paradigm shift occurred with the utilization of [1.1.0]bicyclobutanes (BCBs) and 1-azabicyclo[1.1.0]butanes (ABBs).[3] These highly strained systems act as "spring-loaded" electrophiles.

  • Mechanism: Nucleophilic attack on the central bond of the ABB releases strain energy, driving the formation of the 3-substituted azetidine ring.

  • Advantage: This allows for the rapid generation of complex, 3-substituted azetidine libraries under mild conditions.

Detailed Experimental Protocol

Protocol: Synthesis of 3-Aryl Azetidines via Strain-Release of 1-Azabicyclo[1.1.0]butane Source Grounding: Adapted from methodologies developed by the Baran and Aggarwal groups (e.g., [Science 2016, 351, 241]; [Angew.[3] Chem. Int. Ed. 2017, 56, 1]).[3]

Objective: To synthesize a 3-aryl azetidine pharmacophore from a commercially available 1-azabicyclo[1.1.0]butane sulfonate salt.

Materials:
  • Substrate: 1-(tert-Butoxycarbonyl)-3-phenyl-1-azabicyclo[1.1.0]butane (in situ generated or protected precursor).[3]

  • Nucleophile: Aryl Grignard reagent (e.g., PhMgBr) or Heteroaryl boronic acid (for transition metal coupling).[3]

  • Catalyst (if coupling): Ni(cod)2 / bipyridine (for cross-coupling).[3]

  • Solvent: Anhydrous THF or 2-MeTHF.

Step-by-Step Workflow:
  • Preparation of the Electrophile (ABB):

    • Note: ABBs are often unstable. It is best to generate them in situ or use N-sulfonated variants which are bench-stable.

    • Dissolve 3-iodo-azetidine-N-Boc (1.0 equiv) in THF under

      
      .[3]
      
    • Cool to 0°C. Add NaH (1.1 equiv) slowly to effect intramolecular cyclization to the ABB intermediate.

  • Strain-Release Coupling (Minisci-type or Organometallic):

    • For Radical Functionalization: Add the aryl halide (1.0 equiv), photocatalyst (Ir(ppy)3, 1 mol%), and silane reductant.[3] Irradiate with Blue LED. The aryl radical attacks the central bond of the ABB.

    • For Nucleophilic Opening: Add the Grignard reagent (1.2 equiv) dropwise to the ABB solution at -78°C. The nucleophile attacks C3, breaking the bridge bond and relieving strain.

  • Quench and Isolation:

    • Quench the reaction with saturated aqueous

      
      .
      
    • Extract with EtOAc (3x).[3] Dry organic layers over

      
      .
      
    • Concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).[3] Azetidines are polar; ensure the stationary phase is neutralized with 1%

      
       if the Boc group is removed.
      

Self-Validating Checkpoint:

  • NMR Verification: The disappearance of the characteristic upfield ABB bridgehead protons (~2.5 ppm) and the appearance of the azetidine doublet-of-doublets (~3.5–4.5 ppm) confirms ring opening.

Case Study: Cobimetinib (Cotellic)

Cobimetinib, a MEK inhibitor approved for melanoma, exemplifies the power of the azetidine scaffold.

  • Challenge: Early lead compounds possessed a piperidine ring which suffered from metabolic liability and suboptimal solubility.

  • Solution: Replacement with a 3-fluoro-azetidine moiety.

  • Outcome:

    • Metabolic Stability: The strained ring and fluorine substitution blocked metabolic soft spots.

    • Potency: The rigid azetidine locked the molecule into the bioactive conformation required to bind the allosteric pocket of MEK.

Visualizing the Cobimetinib Pathway:

MEK_Pathway RAS RAS-GTP RAF RAF Kinase RAS->RAF Activates MEK MEK1/2 (Target) RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Prolif Cell Proliferation ERK->Prolif Drives Cobimetinib Cobimetinib (Azetidine Scaffold) Cobimetinib->MEK Allosteric Inhibition

Figure 2: Mechanism of Action of Cobimetinib within the MAPK signaling pathway.[3]

References

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link][3]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

Sources

Exploratory

Stability and Storage Conditions for Azetidine Derivatives: A Technical Guide

This technical guide details the stability profiles, degradation mechanisms, and storage protocols for azetidine derivatives. It is designed for researchers requiring high-fidelity handling procedures for these high-ener...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profiles, degradation mechanisms, and storage protocols for azetidine derivatives. It is designed for researchers requiring high-fidelity handling procedures for these high-energy heterocycles.

Part 1: The High-Energy Ring (Thermodynamics vs. Kinetics)

Azetidine is a four-membered nitrogen heterocycle characterized by significant ring strain (~25.4 kcal/mol), placing it between aziridine (27.7 kcal/mol) and pyrrolidine (5.4 kcal/mol) in terms of thermodynamic instability.[1]

While azetidines are kinetically stable enough to be isolated and stored, they exist in a "loaded spring" state. The high Baeyer (angle) strain and Pitzer (torsional) strain mean that any chemical event capable of overcoming the kinetic activation barrier—such as protonation or Lewis acid coordination—will trigger rapid, exothermic ring-opening or polymerization.

Core Stability Principles
  • Basicity & Activation: The azetidine nitrogen (

    
     for the conjugate acid) is highly basic. Protonation converts the nitrogen into a quaternary ammonium species (azetidinium), which is an exceptionally potent electrophile.
    
  • Nucleophilic Susceptibility: Unlike unstrained amines, azetidines undergo

    
     ring-opening reactions with weak nucleophiles (water, alcohols, chloride) once activated.
    
  • Substituent Effects:

    • Electron-Withdrawing Groups (EWGs): N-sulfonyl (e.g., Tosyl) or N-acyl groups reduce the basicity of the nitrogen, preventing protonation-mediated polymerization. However, strong EWGs can activate the ring carbons toward nucleophilic attack.[2]

    • Steric Bulk: Substituents at the 2- or 3-positions generally increase kinetic stability by shielding the ring carbons from nucleophilic approach.

Part 2: Degradation Mechanisms

Understanding how azetidines degrade is the prerequisite for preventing it. The three primary failure modes are Acid-Catalyzed Hydrolysis , Cationic Ring-Opening Polymerization (CROP) , and Intramolecular Decomposition .

Mechanism 1: Acid-Catalyzed Ring Opening

This is the most common degradation pathway in storage. Trace acids (e.g., HCl in chloroform, acetic acid impurities) protonate the nitrogen. The resulting azetidinium ion undergoes nucleophilic attack by trace moisture or the solvent itself.

Mechanism 2: Cationic Ring-Opening Polymerization (CROP)

Azetidine free bases can polymerize violently. An initiator (trace acid or alkyl halide) generates an azetidinium species. A neutral azetidine molecule then acts as the nucleophile, attacking the ring of the charged species. This creates a chain reaction, forming linear polyamines or branched oligomers.

Mechanism 3: Intramolecular Decomposition

A specific hazard for medicinal chemists: N-aryl azetidines with pendant nucleophiles (e.g., amides) can "back-bite" the ring, leading to rearrangement into stable lactams or lactones.[3]

Visualization: Degradation Pathways

AzetidineDegradation cluster_0 Critical Control Point: pH Azetidine Azetidine (Free Base) Protonation Protonation (H+) Azetidine->Protonation Trace Acid Azetidinium Azetidinium Ion (Activated Electrophile) Protonation->Azetidinium NuAttack Nucleophilic Attack (H2O / ROH) Azetidinium->NuAttack Moisture present Polymerization Self-Attack (Monomer as Nu) Azetidinium->Polymerization High Conc. Monomer LinearAmine Linear Amino-Alcohol (Hydrolysis Product) NuAttack->LinearAmine Ring Opening Polymer Poly(azetidine) Oligomers Polymerization->Polymer Chain Growth

Figure 1: The central role of protonation in azetidine degradation.[2] Once the nitrogen is protonated, the ring becomes susceptible to both hydrolysis and polymerization.

Part 3: Storage & Handling Protocols

The following protocols are derived from stability data of commercial azetidine building blocks and high-energy intermediate handling standards.

Decision Matrix: Storage Conditions
Compound FormPrimary HazardRecommended TempAtmosphereContainer TypeShelf Life
Free Base (Liquid) Polymerization, Oxidation2°C to 8°CArgon/NitrogenAmber Glass, Teflon-lined cap6-12 Months
HCl/TFA Salt (Solid) HygroscopicityRT or 2°C to 8°CDesiccatedTightly sealed vial + Parafilm>2 Years
N-Boc Protected Acid Sensitivity2°C to 8°CAir (Dry)Standard Glass>2 Years
N-Sulfonyl Nucleophilic AttackRTAirStandard GlassIndefinite
3-Substituted Variable2°C to 8°CInertAmber Glass1-2 Years
Protocol A: Storage of Azetidine Free Bases
  • The "Zero-Acid" Rule: Never store azetidine free bases in solvents capable of generating acid over time (e.g., Chloroform, which forms HCl; or uninhibited THF, which forms peroxides/acids).

  • Inert Headspace: Always backfill storage containers with Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for liquids.

  • Temperature: While some sources suggest -20°C, 2-8°C is often safer for liquids to prevent phase-change stress or water condensation upon thawing, unless the compound is known to be thermally labile.

Protocol B: Handling Azetidine Salts
  • Hygroscopicity Warning: Azetidine salts (HCl, TFA) are extremely hygroscopic. Absorption of water creates a localized acidic solution on the crystal surface, facilitating hydrolysis.

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox for critical standards.

Protocol C: Solution Phase Handling (Reactions)
  • Solvent Choice:

    • Preferred: Dichloromethane (DCM) treated with basic alumina, Toluene, Anhydrous Ether.

    • Avoid: Alcohols (unless as a reactant), Water, Chloroform (unless neutralized).

  • Neutralization: When freeing the base from a salt, use a biphasic system (DCM/NaOH) and keep the organic layer cold (

    
    ). Dry over 
    
    
    
    rather than
    
    
    (which can be slightly acidic).
Visualization: Storage Decision Tree

StorageTree Start Azetidine Sample IsSalt Is it a Salt? (HCl, TFA, etc.) Start->IsSalt SaltStorage Store at RT or 4°C CRITICAL: Desiccator (Hygroscopic Hazard) IsSalt->SaltStorage Yes IsProtected N-Protecting Group? IsSalt->IsProtected No SaltYes Yes SaltNo No (Free Base) ProtStorage Store at 4°C Standard Vial IsProtected->ProtStorage Yes FreeStorage Store at 4°C or -20°C UNDER ARGON Avoid Chloroform IsProtected->FreeStorage No ProtYes Yes (Boc, Cbz, Tosyl) ProtNo No (N-H / N-Alkyl)

Figure 2: Decision logic for determining optimal storage conditions based on chemical form.

Part 4: Analytical Monitoring & Quality Control

Trust but verify. Azetidine degradation is often invisible (no color change) until it is too late.

NMR Spectroscopy (The Gold Standard)
  • Diagnostic Signals:

    • 
      -Protons (Ring):  Look for the triplet/multiplet at 
      
      
      
      3.0–4.0 ppm.
    • Degradation: Ring opening results in a distinct upfield shift of the

      
      -protons (moving toward 
      
      
      
      2.5–2.8 ppm) as the strain is released and the cyclic constraint is lost.
    • Polymerization: Broadening of peaks in the baseline is an early sign of oligomerization.

GC-MS / LC-MS
  • GC-MS: Suitable for volatile free bases. Caution: High injector port temperatures (>200°C) can induce thermal ring opening, giving false positives for degradation. Use a "cold on-column" injection if possible.

  • LC-MS: Ideal for salts and non-volatiles. Look for

    
     (Hydrolysis) or 
    
    
    
    (Dimerization) peaks.

Part 5: Safety & Toxicology

Azetidines are not just unstable; they are biologically potent.

  • Alkylating Agents: Many azetidines, especially those with leaving groups (e.g., N-chloro, N-nitro), are potent alkylating agents. They can alkylate DNA, acting as genotoxins.

  • Skin Absorption: Low molecular weight azetidines penetrate skin rapidly. They are severe irritants and can cause chemical burns that are slow to heal due to the underlying tissue alkylation.

  • Explosion Hazard: Azetidinium salts (e.g., perchlorates) or high-nitrogen derivatives (N-nitroazetidine) are energetic materials. Never scrape dried residues of these compounds.

References

  • Padwa, A. (2004). Chemistry of Azetidines. In Comprehensive Heterocyclic Chemistry III. Elsevier.

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • Singh, G. S., et al. (2008). Synthesis and reactivity of azetidines. Tetrahedron.

  • Sigma-Aldrich. (2023). Azetidine Safety Data Sheet (SDS).

  • Gaunt, M. J., et al. (2014). C–H activation strategies for the synthesis of azetidines. Nature Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Next-Generation STAT3 Inhibitors with Methyl 3-(aminomethyl)azetidine-1-carboxylate

Executive Summary Topic: Utilization of Methyl 3-(aminomethyl)azetidine-1-carboxylate as a strategic building block for sp³-rich STAT3 inhibitors. Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic: Utilization of Methyl 3-(aminomethyl)azetidine-1-carboxylate as a strategic building block for sp³-rich STAT3 inhibitors. Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Abstract: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical oncogenic transcription factor.[1][2][3] Traditional STAT3 inhibitors often suffer from poor physicochemical properties due to flat, aromatic-heavy scaffolds (e.g., napthoquinones, peptidomimetics). This guide details the application of Methyl 3-(aminomethyl)azetidine-1-carboxylate —a "monoprotected diamine" surrogate—to introduce an sp³-rich azetidine linker. This building block offers a pre-installed methyl carbamate motif (enhancing metabolic stability) and a primary amine handle for rapid diversification, facilitating the synthesis of inhibitors with improved solubility and novel IP space.

Chemical Biology & Design Strategy

The Building Block: Methyl 3-(aminomethyl)azetidine-1-carboxylate

This molecule serves as a versatile linker-cap module. Unlike traditional alkyl linkers, the azetidine ring restricts conformational freedom, potentially reducing the entropic penalty of binding to the STAT3 SH2 domain.

PropertySpecificationSignificance in Drug Design
Structure 4-membered N-heterocycleIntroduces sp³ character (Fsp³) to improve solubility.
Functional Group A Primary Amine (–CH₂NH₂)High reactivity for amide coupling or reductive amination.
Functional Group B Methyl Carbamate (–NCOOMe)Metabolically stable "cap" (unlike free amines); H-bond acceptor.
Stereochemistry Achiral (at C3)Simplifies synthesis (no enantiomeric separation needed).
Mechanism of Inhibition

The synthesized inhibitors target the SH2 domain of STAT3 . By blocking this domain, the inhibitor prevents:

  • Recruitment of STAT3 to phosphorylated receptors (e.g., gp130).

  • Homodimerization of STAT3 monomers.

  • Nuclear translocation and transcription of oncogenes (c-Myc, Cyclin D1).

Experimental Protocol: Synthesis Workflow

Retrosynthetic Analysis

The strategy employs a convergent synthesis. The building block (Compound 2 ) is coupled to a core scaffold carboxylic acid (Compound 1 , e.g., a biphenyl or salicylic acid derivative representing the SH2-binding pharmacophore).

Reaction Scheme: Scaffold-COOH + H₂N-CH₂-Azetidine-COOMe → Scaffold-CONH-CH₂-Azetidine-COOMe

Detailed Synthesis Protocol

Objective: Synthesis of Azetidine-Linked STAT3 Inhibitor (Exemplar Compound 3 ).

Reagents & Materials:

  • Starting Material A: STAT3-targeting Carboxylic Acid (e.g., 4'-sulfamoylbiphenyl-4-carboxylic acid or similar SH2 binder).

  • Starting Material B: Methyl 3-(aminomethyl)azetidine-1-carboxylate (HCl salt).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure:

  • Activation:

    • In a flame-dried round-bottom flask, dissolve Starting Material A (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL).

    • Add DIPEA (3.0 equiv, 1.5 mmol) and stir at room temperature for 5 minutes.

    • Add HATU (1.2 equiv, 0.6 mmol). Stir for 15 minutes to generate the activated ester. Note: Solution should turn slightly yellow.

  • Coupling:

    • Add Methyl 3-(aminomethyl)azetidine-1-carboxylate HCl (1.1 equiv, 0.55 mmol) directly to the reaction mixture.

    • Critical Step: Monitor pH. If the solution is not basic (pH > 8), add additional DIPEA dropwise. The HCl salt of the amine requires neutralization to react.

    • Stir the reaction under nitrogen atmosphere at Room Temperature for 4–16 hours.

  • Monitoring:

    • Monitor reaction progress via LC-MS. Look for the disappearance of the acid mass [M-H]⁻ and appearance of the product mass [M+H]⁺.

    • Target Mass: Mass of Scaffold + 142.1 (Azetidine fragment) - 18.0 (H₂O).

  • Work-up:

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash sequentially with:

      • 1M HCl (2 x 20 mL) – Removes excess amine and DIPEA.

      • Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid and HATU byproducts.

      • Brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via Flash Column Chromatography (SiO₂).

    • Eluent: Gradient of 0–10% MeOH in DCM. The methyl carbamate moiety is polar; ensure the gradient is sufficient to elute the product.

Analytical Validation Criteria

Before biological testing, the synthesized inhibitor must pass these QC checks:

TestAcceptance CriteriaPurpose
¹H NMR Integration of methyl ester singlet (~3.6 ppm) matches scaffold protons.Verify structure and ratio.[4]
LC-MS Purity > 95%; Single peak at expected m/z.Ensure no toxic byproducts.
Solubility > 10 µM in PBS (with <1% DMSO).Confirm sp³-linker benefit.

Biological Validation: STAT3 FP Assay

Objective: Validate that the azetidine-linked compound binds to the STAT3 SH2 domain.[1]

Protocol:

  • Reagents: Recombinant STAT3 protein, Fluorescently labeled phosphopeptide tracer (5-FAM-GpYLPQTV).

  • Setup: In a black 384-well plate, incubate STAT3 protein (20 nM) with the tracer (10 nM) and varying concentrations of the synthesized inhibitor (0.1 nM – 100 µM).

  • Incubation: 60 minutes at Room Temperature in assay buffer (50 mM HEPES, pH 7.5, 50 mM NaCl, 0.01% Triton X-100).

  • Readout: Measure Fluorescence Polarization (mP) using a multi-mode plate reader (Ex: 485 nm, Em: 535 nm).

  • Analysis: A decrease in mP indicates displacement of the tracer by the inhibitor. Calculate IC₅₀ using a 4-parameter logistic fit.

Visualization of Pathways & Workflows[5]

STAT3 Signaling & Inhibition Pathway

This diagram illustrates the canonical STAT3 pathway and the specific intervention point of the synthesized inhibitor.

STAT3_Pathway Ligand Cytokine (IL-6) Receptor Receptor (gp130/JAK) Ligand->Receptor Binding STAT3_Inactive STAT3 Monomer (Inactive) Receptor->STAT3_Inactive Recruitment Phosphorylation Phosphorylation (pY705) STAT3_Inactive->Phosphorylation JAK Kinase Dimer STAT3 Homodimer (Active) Phosphorylation->Dimer SH2 Domain Interaction Inhibitor Azetidine-Linked Inhibitor Inhibitor->Dimer BLOCKS SH2 Domain Nucleus Nuclear Translocation Dimer->Nucleus Transcription Transcription of Oncogenes (c-Myc, Bcl-xL) Nucleus->Transcription

Caption: The inhibitor targets the SH2 domain, preventing the critical dimerization step required for STAT3 transcriptional activity.

Synthesis & Workflow Diagram

This diagram visualizes the chemical synthesis and subsequent validation logic.

Synthesis_Workflow SM1 Scaffold-COOH (SH2 Binder) Reaction Amide Coupling (HATU/DIPEA/DMF) SM1->Reaction SM2 Methyl 3-(aminomethyl) azetidine-1-carboxylate SM2->Reaction Product Crude Inhibitor Reaction->Product Purification Flash Chromatography (DCM:MeOH) Product->Purification Final Pure Inhibitor (>95%) Purification->Final Validation FP Assay (IC50 Determination) Final->Validation

Caption: Convergent synthesis workflow: Coupling the azetidine building block to the pharmacophore core followed by purification and bio-assay.

References

  • Zhang, X., et al. (2020). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Journal of Medicinal Chemistry, 63(23), 14962–14978. [Link]

  • Yue, P., et al. (2022). "Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo." Cancer Letters, 534, 215613.[5] [Link]

  • Bai, L., et al. (2019). "Small-Molecule STAT3 Inhibitors: An Update on Recent Progress." Drug Discovery Today, 24(11), 2157-2165. [Link]

  • PubChem Compound Summary. "tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate" (Analogous Building Block Data). [Link]

Sources

Application

Application Notes and Protocols: Methyl 3-(aminomethyl)azetidine-1-carboxylate in Solid-Phase Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Azetidine Scaffolds in Peptidomimetics and Drug Discovery In the quest for novel therapeutics with improved pharmacological p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Azetidine Scaffolds in Peptidomimetics and Drug Discovery

In the quest for novel therapeutics with improved pharmacological profiles, the incorporation of non-natural amino acids and constrained scaffolds into peptide-based drugs has become a cornerstone of modern medicinal chemistry.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer significant advantages, including enhanced metabolic stability and bioavailability.[2][3] Among the various scaffolds utilized, azetidine-containing structures have garnered considerable attention. The strained four-membered ring of azetidine introduces conformational rigidity, which can pre-organize the molecule into a bioactive conformation, leading to higher receptor affinity and selectivity.[4]

Methyl 3-(aminomethyl)azetidine-1-carboxylate serves as a versatile building block in this context. Its bifunctional nature, possessing a primary amine for chain elongation and a protected secondary amine within the azetidine ring, allows for its seamless integration into solid-phase peptide synthesis (SPPS) workflows. Furthermore, the azetidine nitrogen can be deprotected and functionalized at a later stage, providing a powerful tool for creating diverse molecular libraries and for the late-stage modification of complex molecules.[4] This guide provides a comprehensive overview of the application of Methyl 3-(aminomethyl)azetidine-1-carboxylate in solid-phase synthesis, detailing core protocols, key considerations, and advanced applications.

Core Concepts and Advantages

The integration of Methyl 3-(aminomethyl)azetidine-1-carboxylate into solid-phase synthesis offers several distinct advantages:

  • Conformational Constraint: The rigid azetidine ring can induce specific secondary structures, such as β-turns, which are crucial for molecular recognition.[1]

  • Enhanced Proteolytic Stability: The non-natural azetidine backbone provides resistance to enzymatic degradation compared to natural peptide bonds.[4]

  • Vector for Diversity: The azetidine nitrogen serves as a point for late-stage functionalization, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[4]

  • Improved Physicochemical Properties: Incorporation of the azetidine moiety can modulate properties such as cell permeability and oral bioavailability.[4]

Experimental Protocols

Protocol 1: Incorporation of Methyl 3-(aminomethyl)azetidine-1-carboxylate into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the standard procedure for coupling Boc-protected Methyl 3-(aminomethyl)azetidine-1-carboxylate onto a growing peptide chain on a solid support using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang resin, Rink amide resin)

  • Methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Methanol

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine/DMF solution and shake for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Activation and Coupling of Methyl 3-(aminomethyl)azetidine-1-carboxylate:

    • In a separate vial, dissolve Methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (3 equivalents relative to resin loading), HOBt or OxymaPure® (3 eq.), and DIC (3 eq.) in a minimal amount of DMF.

    • Note on Causality: The hydrochloride salt of the amine must be neutralized. This is typically achieved in situ by the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3 eq.) to the activation mixture. The choice of coupling reagent is critical; carbodiimides like DIC in the presence of an additive like HOBt or OxymaPure® are effective at minimizing racemization and promoting efficient amide bond formation.

    • Pre-activate the mixture for 5-10 minutes at room temperature.

    • Add the activated solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times), DCM (3 times), and Methanol (3 times).

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a Kaiser test (Ninhydrin test) on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling may be necessary.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps with the subsequent Fmoc-protected amino acids to continue building the peptide chain.

Workflow Diagram: On-Resin Incorporation

G Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Coupling: Boc-Azetidine-NH2 DIC, HOBt/Oxyma Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Next_Cycle Continue Peptide Elongation Washing2->Next_Cycle

Caption: Workflow for incorporating the azetidine building block.

Protocol 2: On-Resin N-Functionalization of the Azetidine Ring

This protocol describes the selective deprotection of the Boc group from the azetidine nitrogen and subsequent functionalization while the peptide remains attached to the solid support.

Materials:

  • Peptide-resin containing the Boc-protected azetidine moiety

  • Trifluoroacetic acid (TFA), 20-50% (v/v) in DCM

  • DIPEA or other non-nucleophilic base

  • Acylating agent (e.g., acid chloride, anhydride) or alkylating agent (e.g., alkyl halide)

  • DMF, DCM

Procedure:

  • Selective Boc Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with a solution of 20-50% TFA in DCM for 30-60 minutes at room temperature.

    • Causality: The Boc group is labile to moderate acid conditions, while the Fmoc group (if present at the N-terminus) and most acid-labile side-chain protecting groups and the resin linkage are stable. This orthogonality is key to selective functionalization.

    • Drain the deprotection solution and wash the resin thoroughly with DCM, a 5% DIPEA/DMF solution (to neutralize the TFA salt), and DMF.

  • N-Acylation Example:

    • Dissolve the desired carboxylic acid (3 eq.) and coupling reagents (e.g., HATU, 3 eq.) in DMF. Add DIPEA (6 eq.).

    • Add the activated solution to the resin.

    • Shake for 2-4 hours.

    • Drain and wash the resin with DMF, DCM, and Methanol.

  • N-Alkylation Example:

    • Dissolve the alkyl halide (5-10 eq.) and DIPEA (5-10 eq.) in DMF.

    • Add the solution to the resin and shake at room temperature or with gentle heating (40-50 °C) overnight.

    • Note: Reductive amination can also be performed by treating the resin with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.

    • Drain and wash the resin thoroughly.

Logical Diagram: Selective Functionalization

G Start Resin-Peptide-(Azetidine-Boc) Deprotection Selective Boc Removal (TFA/DCM) Start->Deprotection Intermediate Resin-Peptide-(Azetidine-NH) Deprotection->Intermediate Acylation Acylation (R-COOH, Coupling Reagent) Intermediate->Acylation Alkylation Alkylation (R-X, Base) Intermediate->Alkylation Final_Acyl Resin-Peptide-(Azetidine-COR) Acylation->Final_Acyl Final_Alkyl Resin-Peptide-(Azetidine-R) Alkylation->Final_Alkyl

Sources

Method

Application Note: Methyl 3-(aminomethyl)azetidine-1-carboxylate as a Versatile Building Block for Agrochemical Synthesis

Abstract The incorporation of saturated, three-dimensional heterocyclic scaffolds is a cornerstone of modern agrochemical design, imparting crucial improvements in physicochemical properties and biological efficacy. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of saturated, three-dimensional heterocyclic scaffolds is a cornerstone of modern agrochemical design, imparting crucial improvements in physicochemical properties and biological efficacy. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[1][2] This technical guide provides a comprehensive overview of the synthesis and application of Methyl 3-(aminomethyl)azetidine-1-carboxylate, a key building block for introducing the azetidine moiety into next-generation fungicides, herbicides, and insecticides.[3][4] We present a robust, multi-step synthetic pathway starting from commercially available precursors, detailed experimental protocols, and a representative application in the synthesis of a model agrochemical compound. This document is intended for researchers and synthetic chemists in the agrochemical industry seeking to leverage this versatile intermediate.

Introduction: The Strategic Value of the Azetidine Scaffold

The development of novel crop protection agents requires a sophisticated approach to molecular design. Azetidine derivatives are increasingly sought after for their ability to confer advantageous properties to active ingredients.[3][5] The strained, non-planar structure of the azetidine ring provides a rigidifying element, which can lock a molecule into a bioactive conformation, thereby enhancing target binding affinity. Furthermore, as a saturated heterocycle with a high fraction of sp³-hybridized carbons, the azetidine moiety can improve metabolic stability, aqueous solubility, and oral bioavailability—key determinants of a successful agrochemical.[6]

Methyl 3-(aminomethyl)azetidine-1-carboxylate, specifically, is an exemplary building block. It features:

  • A protected ring nitrogen (methyl carbamate) that prevents unwanted side reactions while allowing for potential deprotection and further functionalization if needed.

  • A primary amine (aminomethyl group) that serves as a versatile nucleophilic handle for coupling with various electrophilic partners, enabling straightforward incorporation into diverse molecular backbones.

This guide details a reliable synthetic route to this intermediate and demonstrates its practical utility.

Physicochemical Properties and Safety Data

Below is a summary of the properties for the closely related and commonly used precursor, tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate, as comprehensive experimental data for the methyl carbamate analog is not widely published. These values provide a reasonable estimate for handling and safety considerations.

PropertyValue / InformationSource
IUPAC Name Methyl 3-(aminomethyl)azetidine-1-carboxylate-
Molecular Formula C₆H₁₂N₂O₂-
Molecular Weight 144.17 g/mol -
CAS Number Not broadly available; precursor CAS numbers cited in protocols.-
Appearance (Predicted) Colorless to pale yellow oil or liquidAnalog Data
Boiling Point (Predicted) > 200 °CAnalog Data
Density (Predicted) ~1.1 g/cm³Analog Data
Safety Hazards (Analog) Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[7]GHS Data[7]
Handling Precautions Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.Standard Practice

Recommended Synthetic Pathway and Protocols

The synthesis of Methyl 3-(aminomethyl)azetidine-1-carboxylate can be efficiently achieved via a four-step sequence starting from the commercially available 1-Boc-azetidine-3-carboxylic acid. This pathway is designed for scalability and utilizes well-established chemical transformations.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic sequence from the starting material to the final target intermediate.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amide Reduction cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Moc Protection A 1-Boc-azetidine-3-carboxylic acid B 1-Boc-azetidine-3-carboxamide A->B  EDC, HOBt, NH4Cl, DIPEA C 1-Boc-3-(aminomethyl)azetidine B->C  LiAlH4 or BH3·THF D 3-(Aminomethyl)azetidine C->D  TFA or HCl in Dioxane E Methyl 3-(aminomethyl)azetidine- 1-carboxylate (Target) D->E  Methyl Chloroformate, Base

Caption: Workflow for the synthesis of the target intermediate.

Protocol 3.1: Step 1 - Synthesis of 1-Boc-azetidine-3-carboxamide

This step converts the carboxylic acid to a primary amide, which is a precursor for reduction to the amine.

  • Materials:

    • 1-Boc-azetidine-3-carboxylic acid (1.0 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

    • Hydroxybenzotriazole (HOBt) (1.2 equiv)

    • Ammonium chloride (NH₄Cl) (1.5 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 1-Boc-azetidine-3-carboxylic acid and dissolve in anhydrous DMF (approx. 0.2 M).

    • Add EDC, HOBt, NH₄Cl, and stir the mixture at room temperature for 15 minutes.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add DIPEA dropwise, ensuring the internal temperature does not exceed 10 °C.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 3.2: Step 2 - Synthesis of 1-Boc-3-(aminomethyl)azetidine

This protocol reduces the primary amide to the primary amine.

  • Materials:

    • 1-Boc-azetidine-3-carboxamide (1.0 equiv)

    • Lithium aluminum hydride (LiAlH₄, 1 M in THF) or Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF) (2.0-3.0 equiv)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure (using LiAlH₄):

    • CAUTION: LiAlH₄ reacts violently with water. Perform under a strict nitrogen atmosphere.

    • To a flame-dried round-bottom flask under nitrogen, add a solution of 1-Boc-azetidine-3-carboxamide in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add the LiAlH₄ solution dropwise. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting slurry vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude amine, which is often pure enough for the next step.

Protocol 3.3: Step 3 - Boc Deprotection to yield 3-(Aminomethyl)azetidine

This step removes the Boc protecting group to free the ring nitrogen for re-protection.

  • Materials:

    • 1-Boc-3-(aminomethyl)azetidine (1.0 equiv)

    • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

    • Dichloromethane (DCM) (if using TFA)

  • Procedure (using TFA):

    • Dissolve 1-Boc-3-(aminomethyl)azetidine in DCM (approx. 0.5 M).

    • Cool the solution to 0 °C and slowly add TFA (5-10 equiv).

    • Remove the ice bath and stir at room temperature for 1-2 hours until TLC/LC-MS indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting salt can be used directly or neutralized by dissolving in a minimal amount of water, basifying with a strong base (e.g., NaOH), and extracting with an organic solvent.

Protocol 3.4: Step 4 - Synthesis of Methyl 3-(aminomethyl)azetidine-1-carboxylate

The final step introduces the methyl carbamate (Moc) group onto the ring nitrogen.

  • Materials:

    • 3-(Aminomethyl)azetidine (or its salt) (1.0 equiv)

    • Methyl chloroformate (1.1 equiv)

    • A suitable base (e.g., triethylamine or sodium bicarbonate) (2.5 equiv)

    • DCM or THF

  • Procedure:

    • Dissolve 3-(aminomethyl)azetidine in the chosen solvent and add the base.

    • Cool the mixture to 0 °C.

    • Slowly add methyl chloroformate dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor for completion. Upon finishing, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

    • Purify by flash chromatography to obtain the final product, Methyl 3-(aminomethyl)azetidine-1-carboxylate.

Application Protocol: Synthesis of a Model Agrochemical

To demonstrate its utility, the synthesized intermediate can be coupled to a heterocyclic core common in agrochemicals, such as a pyrazole. This protocol describes the formation of an amide bond with a model pyrazole carboxylic acid.

Reaction Scheme

G cluster_0 A Intermediate (Methyl 3-(aminomethyl)azetidine-1-carboxylate) B + Model Agrochemical Core (e.g., 1-Methyl-3-chloropyrazole-5-carboxylic acid) C Target Agrochemical Analog B->C HATU, DIPEA, DMF (Amide Coupling)

Caption: Coupling the intermediate to a model agrochemical core.

Protocol 4.1: Amide Coupling with a Pyrazole Carboxylic Acid
  • Materials:

    • Methyl 3-(aminomethyl)azetidine-1-carboxylate (1.0 equiv)

    • 1-Methyl-3-chloropyrazole-5-carboxylic acid (1.05 equiv)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In a dry flask under nitrogen, dissolve the pyrazole carboxylic acid and HATU in anhydrous DMF.

    • Add DIPEA and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of Methyl 3-(aminomethyl)azetidine-1-carboxylate in DMF dropwise.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue via flash column chromatography to yield the final agrochemical analog.

Conclusion

Methyl 3-(aminomethyl)azetidine-1-carboxylate is a high-value, versatile intermediate for agrochemical synthesis. Its strategic use allows for the introduction of the conformationally rigid and physicochemically favorable azetidine ring system. The synthetic pathways and application protocols detailed in this guide are robust and adaptable, providing researchers with a practical framework for developing novel and more effective crop protection agents.

References

  • Chem-Impex. (n.d.). Azetidina. Retrieved from [Link]

  • Wang, Y., et al. (2024). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • de la Torre, B.G., & Albericio, F. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Retrieved from [Link]

  • Couty, F., & Evano, G. (2025). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. Retrieved from [Link]

  • Yu, K., et al. (2024). L-Azetidine-2-carboxylic acid: a promising natural non-proteinogenic amino acid. Chinese Journal of Pesticide Science. Retrieved from [Link]

  • Yaroshchuk, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Boc-azetidine-3-carboxylic acid methyl ester. Retrieved from [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Enhancing Agrochemicals with Methyl Azetidine-3-carboxylate Hydrochloride. Retrieved from [Link]

  • Capot Chemical. (n.d.). 1-Boc-3-(Aminomethyl)azetidine. Retrieved from [Link]

  • Li, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry. Retrieved from [Link]

Sources

Application

Application Note: Strategic Homologation of 1,2-Aminoalcohols to Functionalized N-Alkyl-Azetidines

Executive Summary The azetidine ring (a saturated 4-membered nitrogen heterocycle) has emerged as a critical pharmacophore in modern drug discovery, offering a lower lipophilicity (LogD) and improved metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring (a saturated 4-membered nitrogen heterocycle) has emerged as a critical pharmacophore in modern drug discovery, offering a lower lipophilicity (LogD) and improved metabolic stability compared to its pyrrolidine and piperidine counterparts. However, the high ring strain (~26 kcal/mol) makes direct cyclization from acyclic precursors kinetically challenging compared to 3-membered (aziridine) or 5-membered (pyrrolidine) rings.

This Application Note details a robust, stereocontrolled synthetic route converting chiral 1,2-aminoalcohols into functionalized N-alkyl-azetidines . Unlike direct cyclization attempts which often fail or yield mixtures, this protocol utilizes a "Ring-Expansion Strategy" . The workflow proceeds via a stereospecific aziridine intermediate, followed by a methylene insertion (homologation) using a sulfoxonium ylide. This route preserves the stereochemical integrity of the starting material, granting access to enantiopure scaffolds essential for SAR (Structure-Activity Relationship) studies.[1]

Strategic Overview & Mechanism

The transformation relies on the thermodynamic "spring-loaded" nature of the aziridine ring. 1,2-aminoalcohols are naturally predisposed to form aziridines via intramolecular displacement (Wenker or Mitsunobu protocols). Once formed, the aziridine ring strain is leveraged to drive a ring expansion.[2]

The Reaction Pathway[1][3][4][5][6]
  • Activation: The 1,2-aminoalcohol is converted to an

    
    -activated aziridine (typically 
    
    
    
    -sulfonyl or
    
    
    -aryl).
  • Homologation: A methylene transfer reagent (Dimethylsulfoxonium Methylide) attacks the electrophilic aziridine.

  • Ring Expansion: The resulting intermediate undergoes a specific ring-opening/ring-closing sequence (often 4-exo-tet) to yield the azetidine.[3]

Diagram 1: Mechanistic Pathway

Azetidine_Synthesis AminoAlcohol 1,2-Amino Alcohol (Chiral Pool) Activation Activation (Tosylation/Mitsunobu) AminoAlcohol->Activation Step 1 Aziridine N-Activated Aziridine (Strained Intermediate) Activation->Aziridine Cyclization Betaine Zwitterionic Intermediate Aziridine->Betaine Nu: Attack (Step 2) Ylide Sulfoxonium Ylide (Methylene Insertion) Ylide->Betaine + Me2S(O)CH2 Azetidine Functionalized Azetidine Betaine->Azetidine Ring Expansion (-DMSO)

Caption: Logical flow from chiral amino alcohol to azetidine via aziridine homologation.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Starting Material Enantiopure 1,2-aminoalcoholDefines the stereochemistry of the final product (C2 position).
N-Protecting Group Sulfonyl (Ts, Ms, Ns) or ArylElectron-withdrawing groups (EWGs) activate the aziridine ring for nucleophilic attack by the ylide.

-alkyl aziridines are often too inert without quaternization.
Reagent Quality TMSOI (Trimethylsulfoxonium iodide)Precursor to the ylide. Must be dry and free of iodine contaminants.
Base Selection NaH (Sodium Hydride) or KOtBuStrong base required to deprotonate TMSOI. NaH is standard but requires strict moisture control.
Temperature 0°C

50°C
Ylide formation is exothermic (0°C). Ring expansion requires thermal energy (RT to 50°C).
Solvent DMSO / THF (1:1) or pure DMSODMSO is essential for ylide stability. THF improves solubility of organic substrates.

Detailed Experimental Protocols

Phase 1: Stereoselective Aziridine Formation (Modified Wenker)

Objective: Convert (S)-Phenylalaninol (or similar) to (S)-N-Tosyl-2-benzylaziridine.

Reagents:

  • 1,2-Aminoalcohol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (2.2 equiv)

  • Triethylamine (TEA) (4.0 equiv)

  • DMAP (0.1 equiv)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with the amino alcohol and DCM (0.2 M concentration). Cool to 0°C under

    
    .
    
  • Activation: Add TEA and DMAP. Slowly add TsCl (solid or solution) over 15 minutes. Note: The first equivalent tosylates the amine; the second tosylates the alcohol.

  • Reaction: Warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC/LCMS for consumption of starting material and formation of the bis-tosylate.

  • Cyclization: (If spontaneous cyclization is slow): Add a solution of KOH (3 equiv) in water/methanol to the bis-tosylate mixture and stir vigorously for 2 hours.

  • Workup: Dilute with DCM, wash with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Checkpoint: Verify optical rotation to ensure no racemization occurred.

Phase 2: Ring Expansion (Methylene Insertion)

Objective: Convert N-Tosyl-aziridine to N-Tosyl-azetidine.

Safety Warning: Sodium Hydride (NaH) releases hydrogen gas. DMSO + NaH can be explosive at high temperatures (>70°C). Maintain strict temperature control.

Reagents:

  • N-Tosyl-aziridine (1.0 equiv)

  • Trimethylsulfoxonium Iodide (TMSOI) (1.2 - 1.5 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.5 equiv)

  • Anhydrous DMSO (or DMSO/THF 1:1 mixture)

Protocol:

  • Ylide Generation:

    • In a flame-dried flask under Argon, wash NaH with dry hexanes (2x) to remove oil (optional, but improves stoichiometry).

    • Add TMSOI (solid).

    • Add anhydrous DMSO slowly at RT (Caution: Hydrogen evolution).

    • Stir at RT for 30-60 minutes until the solution becomes clear/milky and gas evolution ceases. This is the Corey-Chaykovsky reagent.

  • Substrate Addition:

    • Cool the ylide solution to 0°C.

    • Dissolve the N-Tosyl-aziridine in a minimum amount of anhydrous DMSO or THF.

    • Add the aziridine solution dropwise to the ylide.

  • Expansion:

    • Allow the mixture to warm to RT.

    • Heat to 45-50°C for 2-4 hours. Note: Reaction progress is indicated by the disappearance of the aziridine peak in LCMS.

  • Quench & Workup:

    • Cool to RT. Pour the mixture into ice-cold water (exothermic).

    • Extract with EtOAc (3x). Note: DMSO is difficult to remove; wash organic layer thoroughly with water (3x) and brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography.[4] Azetidines are typically more polar than their aziridine precursors.

Phase 3: N-Functionalization (Optional)

To achieve the final N-alkyl-azetidine (if the N-Tosyl group is not the desired endpoint):

  • Deprotection: Treat N-Ts-azetidine with Na/Naphthalene (radical reduction) or

    
     (sonication) to yield the free amine (N-H azetidine).
    
  • Alkylation: Perform Reductive Amination (Aldehyde +

    
    ) or direct alkylation (
    
    
    
    ) to install the desired alkyl group.

Troubleshooting & Optimization Matrix

Diagram 2: Decision Matrix for Protocol Optimization

Optimization_Matrix Problem Issue Encountered? LowYield Low Yield in Step 2 Problem->LowYield Racemization Loss of Stereochemistry Problem->Racemization Incomplete Incomplete Conversion Problem->Incomplete Sol1 Check Moisture. Use pure DMSO instead of THF mix. LowYield->Sol1 Sol2 Lower Temp in Step 1. Avoid strong bases if C-H acidic. Racemization->Sol2 Sol3 Increase TMSOI equivalents. Ensure NaH quality. Incomplete->Sol3

Caption: Troubleshooting common failure modes in the aziridine-to-azetidine expansion.

References

  • Aggarwal, V. K., et al. "Synthesis of Enantiomerically Pure Azetidines from Aziridines." Chemical Science, 2013, 4 , 3217-3222.

  • Couty, F., et al. "Synthesis of Azetidines from 1,2-Amino Alcohols via Aziridinium Ions." Journal of Organic Chemistry, 2016, 81 , 2899-2910.[5]

  • Schomaker, J. M., et al. "Diastereomerically and Enantiomerically Pure 2,3-Disubstituted Pyrrolidines from 2,3-Aziridin-1-ols Using a Sulfoxonium Ylide."[1][6] Journal of the American Chemical Society, 2007, 129 , 1996-2003.[1][6]

  • Merck Process Chemistry. "Practical Synthesis of Azetidines for Drug Development." Organic Process Research & Development, 2018. (General reference to industrial utility of the Wenker/Ylide sequence).

Sources

Method

Application Note: Methyl 3-(aminomethyl)azetidine-1-carboxylate in Medicinal Chemistry

Topic: "Use of Methyl 3-(aminomethyl)azetidine-1-carboxylate as a Chemical Scaffold" Executive Summary Methyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 859164-71-9) is a high-value, sp³-rich heterocyclic scaffold used...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Use of Methyl 3-(aminomethyl)azetidine-1-carboxylate as a Chemical Scaffold"

Executive Summary

Methyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 859164-71-9) is a high-value, sp³-rich heterocyclic scaffold used in modern drug discovery to "escape flatland."[1] Unlike traditional planar aromatic linkers, this scaffold offers a constrained, three-dimensional geometry that improves physicochemical properties such as solubility and metabolic stability.[2][3]

This guide details the strategic application of this scaffold as a bioisostere for piperazine and piperidine rings.[1] It focuses on the Methyl carbamate moiety as a stable, non-basic polar motif that modulates lipophilicity (LogD) and reduces hERG liability, while the primary aminomethyl group serves as a versatile handle for parallel library generation.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
Chemical Name Methyl 3-(aminomethyl)azetidine-1-carboxylate
CAS Number 859164-71-9
Molecular Formula C₇H₁₄N₂O₂
Molecular Weight 158.20 g/mol
Physical State Viscous oil or low-melting solid
Basicity (pKa) ~9.5 (Primary amine); Ring Nitrogen is non-basic (Carbamate)
Solubility Soluble in DMSO, MeOH, DCM, DMF
Storage 2–8°C, Hygroscopic (Store under inert gas)

Strategic Applications

Bioisosterism & Geometry

The azetidine ring creates a puckered, rigid conformation that directs the C3-substituent (aminomethyl) into a specific vector, distinct from the chair conformation of piperidine or the flexibility of ethylenediamine linkers.

  • Piperazine Replacement: The N-methoxycarbonyl azetidine motif mimics the spatial volume of a piperazine ring but removes one basic center, significantly altering the pKa profile and improving membrane permeability.

  • Linker Rigidity: In PROTACs and bifunctional ligands, this scaffold reduces the entropic penalty of binding by restricting the conformational freedom of the linker.

Physicochemical Modulation (The "Methyl Carbamate" Advantage)

The choice of the methyl carbamate (N-COOMe) over a free amine or N-alkyl group is deliberate:

  • Metabolic Stability: It blocks N-dealkylation and oxidation, common metabolic soft spots in cyclic amines.[1]

  • Lipophilicity Tuning: The carbamate lowers the LogD compared to N-alkyl derivatives, often improving solubility and reducing non-specific binding (e.g., hERG inhibition).

  • Orthogonality: The carbamate is stable to standard amide coupling, reductive amination, and sulfonylation conditions used to derivatize the primary amine.

Visualizing the Workflow

The following diagram illustrates the logical flow for utilizing this scaffold in library generation, highlighting its stability and diversification potential.

ScaffoldWorkflow cluster_logic Bioisosteric Rationale Scaffold Methyl 3-(aminomethyl) azetidine-1-carboxylate (Core Scaffold) Coupling Diversification (Primary Amine) Scaffold->Coupling Selectivity: 1° Amine reacts Ring N-COOMe is inert Library Target Library (Amides, Ureas, Amines) Coupling->Library R-COOH / R-CHO / R-SO2Cl Assay Screening (Potency & ADME) Library->Assay Evaluate Logic1 Rigidify Linker Logic1->Scaffold Logic2 Reduce Basicity Logic2->Scaffold

Caption: Workflow demonstrating the chemical stability of the N-methoxycarbonyl group during C3-amine diversification.

Experimental Protocols

Protocol A: General Amide Coupling (Library Synthesis)

Purpose: To attach carboxylic acid pharmacophores to the aminomethyl handle while retaining the methyl carbamate core.

Reagents:

  • Scaffold: Methyl 3-(aminomethyl)azetidine-1-carboxylate (1.0 equiv)[1]

  • Carboxylic Acid (R-COOH): 1.1 equiv[1]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (0.1 M concentration) in a reaction vial.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 5 minutes to form the activated ester.

  • Addition: Add Methyl 3-(aminomethyl)azetidine-1-carboxylate (1.0 equiv) to the mixture.

    • Note: If the scaffold is supplied as a hydrochloride salt, ensure an additional 1.0 equiv of DIPEA is added to neutralize it.

  • Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the scaffold (m/z ~159 [M+H]⁺).

  • Work-up:

    • Dilute with EtOAc and wash with saturated NaHCO₃ (x2), water (x1), and brine (x1).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Isolate via flash column chromatography (typically MeOH/DCM gradient) or preparative HPLC.

Self-Validation Check:

  • Success Indicator: LC-MS should show a single peak with mass = MW(Acid) + 158.2 - 18 (water loss).[1]

  • Common Failure: If conversion is low, check for "guanidinylation" of the amine by HATU (rare with primary amines but possible). Switch to T3P or EDC/HOBt if observed.

Protocol B: Reductive Amination

Purpose: To generate secondary amines, retaining basicity at the linker position.

Reagents:

  • Scaffold: Methyl 3-(aminomethyl)azetidine-1-carboxylate (1.0 equiv)[1]

  • Aldehyde/Ketone: 1.1 equiv[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde (1.1 equiv) and scaffold (1.0 equiv) in DCE. Add catalytic acetic acid.[1] Stir for 30–60 minutes at RT.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir overnight at RT under nitrogen.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (x3). Wash combined organics with brine.[1][4]

  • Purification: Pass through a SCX-2 (cation exchange) cartridge to capture the basic amine product, eluting non-basic impurities with MeOH, then releasing the product with 2M NH₃/MeOH.

Structural Comparison (DOT Diagram)

This diagram highlights the spatial difference between the Azetidine scaffold and a traditional Piperazine linker.

Caption: Comparison of physicochemical properties between traditional piperazine linkers and the azetidine scaffold.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring." Journal of Medicinal Chemistry, 54(22), 7772–7783. (Contextual reference for rigidified spacers).

  • Mullard, A. (2016). "Small molecules: Azetidines on the rise."[1] Nature Reviews Drug Discovery, 15, 297. (Highlighting the trend of azetidine usage).

  • PubChem Compound Summary. (2023). "Methyl 3-(aminomethyl)azetidine-1-carboxylate."[1][5] National Center for Biotechnology Information.[1]

Sources

Technical Notes & Optimization

Troubleshooting

"improving yield in reactions with Methyl 3-(aminomethyl)azetidine-1-carboxylate"

Topic: Improving Yield in Reactions with Methyl 3-(aminomethyl)azetidine-1-carboxylate Technical Support Center: User Guide & Troubleshooting Product Identity: Methyl 3-(aminomethyl)azetidine-1-carboxylate CAS: 859164-71...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield in Reactions with Methyl 3-(aminomethyl)azetidine-1-carboxylate

Technical Support Center: User Guide & Troubleshooting

Product Identity: Methyl 3-(aminomethyl)azetidine-1-carboxylate CAS: 859164-71-9 (Analogous to Boc-variant CAS 325775-44-8) Core Function: Bifunctional building block containing a primary amine (nucleophile) and a methyl carbamate-protected azetidine ring.

Executive Summary: The "Yield Trap"

Researchers often report low yields (20–40%) when using this scaffold. The root cause is rarely the reaction chemistry itself but rather the physical properties of the molecule during workup.

  • The Trap: The azetidine ring, combined with the primary amine and the methyl carbamate, creates a highly polar, water-soluble molecule. Standard ethyl acetate/water extractions often leave 50%+ of the product in the aqueous phase.

  • The Fix: Yield improvement requires switching from "standard organic synthesis" workups to "polar amine" protocols (Salting out + High-polarity extraction solvents).

Module 1: Amide Coupling Optimization

Scenario: You are coupling Methyl 3-(aminomethyl)azetidine-1-carboxylate with a carboxylic acid. Common Issue: LCMS shows conversion, but isolated yield is low.

Q: My LCMS shows >90% conversion, but I only isolated 30% product. Where did it go?

A: You likely lost it during the aqueous wash. The methyl carbamate group is small and polar, and the amide product often retains significant water solubility.

Corrective Protocol (The "Salting Out" Method):

  • Quench: Quench the reaction (e.g., HATU/DMF) with saturated

    
     or water.
    
  • Saturate: Add solid

    
     to the aqueous layer until it is fully saturated (undissolved salt remains). This forces the organic product out of the water phase ("Salting Out").
    
  • Extract: Do NOT use Ethyl Acetate or Diethyl Ether. Instead, use DCM:IPA (3:1) or DCM:MeOH (9:1) .

    • Why? These solvent mixtures are more polar and can pull the azetidine derivative out of the brine.

  • Repeat: Perform 4–5 extractions.

Q: The reaction is stalling at 60% conversion. Should I heat it?

A: Caution. While the methyl carbamate (N-COOMe) stabilizes the nitrogen, the azetidine ring is still strained (~25 kcal/mol). Heating >60°C, especially in the presence of strong bases or Lewis acids, can trigger ring-opening or polymerization.

Optimization Steps:

  • Concentration: Increase reaction concentration to 0.2 M – 0.5 M. Intermolecular coupling is second-order; higher concentration drives the rate linearly.

  • Base Choice: Ensure you are using a non-nucleophilic base (DIPEA or TEA). Avoid inorganic bases (like

    
    ) in DMF if heating is required, as they can promote hydrolysis of the methyl carbamate or ring opening.
    
  • Activation: Pre-activate the acid with HATU/DIPEA for 15 minutes before adding the azetidine amine. This prevents the amine from reacting with the coupling reagent directly (guanidinylation).

Module 2: Nucleophilic Substitution ( / )

Scenario: Reacting the amine with an alkyl halide or aryl fluoride.

Q: I am seeing double addition (tertiary amine formation). How do I stop it?

A: The aminomethyl group is unhindered and highly nucleophilic.

  • Stoichiometry: Use a slight excess of the azetidine amine (1.2 equiv) relative to the electrophile, rather than the reverse.

  • Addition Mode: Add the electrophile dropwise to a solution of the amine at 0°C. This keeps the concentration of electrophile low relative to the amine, favoring mono-substitution.

Q: Can I deprotect the Methyl Carbamate later?

A: Critical Warning. Unlike the Boc group (acid labile) or Cbz group (hydrogenolysis), the Methyl Carbamate (


) is extremely stable. It requires harsh conditions to remove (e.g., TMSI, strong aqueous base at high temp, or hydrazine).
  • Implication: If you need a deprotectable amine later, do not use this reagent . Switch to the Boc-analog (CAS 325775-44-8) or Cbz-analog. Use the Methyl variant only if the azetidine nitrogen is intended to be capped in the final molecule.

Module 3: Purification & Isolation Guide

Visual Workflow: The Yield Recovery Decision Tree

YieldOptimization Start Reaction Complete (LCMS Confirmed) CheckPolarity Is Product Highly Polar? (LogP < 1.5) Start->CheckPolarity StandardWorkup Standard Workup (EtOAc / Water) CheckPolarity->StandardWorkup No (Lipophilic) PolarWorkup Polar Rescue Workup (Salting Out) CheckPolarity->PolarWorkup Yes (Hydrophilic) Extraction Extraction Solvent: DCM : IPA (3:1) PolarWorkup->Extraction Step 1 SaltNote Add NaCl to saturation prevents aqueous loss PolarWorkup->SaltNote Purification Purification: Neutralized Silica Extraction->Purification Step 2 SilicaNote Pre-wash Silica with 1% Et3N in Hexane Purification->SilicaNote

Caption: Decision logic for maximizing recovery of polar azetidine derivatives. Note the divergence from standard EtOAc extraction.

Troubleshooting Purification on Silica

Issue: The product streaks on the TLC plate or elutes broadly on the column. Cause: The secondary/tertiary amine product interacts with the acidic silanols on the silica gel. Solution:

  • Neutralize the Column: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) or 1%

    
    .
    
  • Mobile Phase: Use DCM/MeOH gradients. For very polar products, add 1%

    
    directly to the Methanol bottle used for the gradient.
    

Summary of Physical Properties & Benchmarks

PropertyValue / CharacteristicImpact on Protocol
Ring Strain ~25 kcal/molAvoid T > 80°C; Avoid strong Lewis Acids (

,

).
Basicity Primary Amine (

~10)
Needs 2+ equiv. base (DIPEA) if used as a salt (HCl).
Solubility High Water SolubilityRequires salting out or lyophilization.
Protecting Group Methyl Carbamate (

)
Permanent. Do not attempt acid deprotection (e.g., TFA).

References

  • Azetidine Synthesis & Reactivity

    • Title: Synthesis of azetidines and pyrrolidines via iodocyclis
    • Source: Organic & Biomolecular Chemistry, 2013.
    • URL:[Link]

  • Workup of Polar Amines

    • Title: Workup for Polar and Water-Soluble Solvents.[1]

    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link]

  • General Azetidine Handling

    • Title: Azetidine synthesis (General Review).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Compound Data (Boc-Analog for comparison)

    • Title: tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate.[2][3][4]

    • Source: PubChem.[2][4]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Selective Mono-N-Alkylation of Primary Aminomethyl Azetidines

Introduction Welcome to the technical support center for chemists and drug development professionals working with primary aminomethyl azetidines. This guide is designed to provide in-depth troubleshooting advice, frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for chemists and drug development professionals working with primary aminomethyl azetidines. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of preventing di-alkylation during N-alkylation reactions. The unique reactivity of these scaffolds, which are valuable in medicinal chemistry, presents specific challenges that require precise control over reaction conditions.[1][2][3] This document provides the expertise and field-proven insights to help you achieve selective mono-alkylation with high yields and purity.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the N-alkylation of primary aminomethyl azetidines.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of di-alkylation in reactions with primary aminomethyl azetidines?

A1: The main reason for di-alkylation is that the mono-alkylated secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine.[4][5] This increased reactivity makes it compete effectively for the alkylating agent, leading to the formation of a di-alkylated tertiary amine byproduct. This "runaway" reaction can be difficult to control and often results in a mixture of products that are challenging to separate.[4][6]

Q2: How does the structure of the azetidine ring influence reactivity?

A2: The azetidine ring is a strained four-membered heterocycle which influences the reactivity of its substituents.[3][7] The ring strain can affect the bond angles and electron density at the exocyclic aminomethyl group, potentially impacting its nucleophilicity. While the azetidine ring itself is relatively stable, its functionalization is a key step in creating diverse compound libraries for drug discovery.[1][2]

Q3: Are there general strategies to favor mono-alkylation over di-alkylation?

A3: Yes, several strategies can be employed to promote selective mono-alkylation:

  • Stoichiometric Control: Using a large excess of the primary aminomethyl azetidine relative to the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant starting material.[6][8]

  • Controlled Addition: Slow, dropwise addition of the alkylating agent to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of the mono-alkylated product reacting further.[8]

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C or even -78 °C) can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[6][8]

  • Protecting Groups: Employing a suitable protecting group for the primary amine is a highly effective, albeit multi-step, approach to ensure mono-alkylation.[6][9][10]

  • Reductive Amination: This method is generally more controlled than direct alkylation with alkyl halides and is an excellent alternative for introducing alkyl groups.[1][6]

Troubleshooting Common Scenarios

Scenario 1: My TLC/LC-MS analysis shows a significant amount of di-alkylated product alongside the desired mono-alkylated product.

  • Likely Cause: The mono-alkylated product is reacting faster than or at a comparable rate to the starting material. This is a classic sign of over-alkylation.[4][6]

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Increase the excess of the primary aminomethyl azetidine to 3-5 equivalents relative to the alkylating agent.

    • Lower the Temperature: If the reaction is being run at room temperature or elevated temperatures, try running it at 0 °C or below.

    • Slow Addition: Use a syringe pump to add the alkylating agent over several hours.

    • Change the Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are common choices.[8] Experimenting with different solvents may alter the relative reactivity of the primary and secondary amines.

Scenario 2: The reaction is very slow, and I'm not seeing significant conversion to the mono-alkylated product.

  • Likely Cause: The reaction conditions may be too mild, or the reagents may not be sufficiently reactive. Steric hindrance from bulky alkylating agents can also slow the reaction.

  • Troubleshooting Steps:

    • Increase Temperature Gradually: If the reaction is being run at a low temperature, cautiously increase it while monitoring for the formation of the di-alkylated byproduct.

    • Check Reagent Quality: Ensure that the alkylating agent and any bases used are fresh and of high purity.

    • Choice of Base: For alkylations using alkyl halides, a suitable base is often required to neutralize the generated acid. Common bases include potassium carbonate (K₂CO₃) or triethylamine (TEA).[8] Ensure at least two equivalents of base are used if the starting amine is a hydrochloride salt.[8]

Scenario 3: I'm considering a protecting group strategy. Which one should I choose?

  • Recommendation: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting primary amines. It is easily introduced and can be removed under acidic conditions without affecting the azetidine ring. A facile method for mono-Boc protection of diamines involves the sequential addition of one equivalent of HCl followed by one equivalent of (Boc)₂O.[9][10] This protonates one amine group, directing the Boc-protection to the other.

Experimental Protocols & Methodologies

Protocol 1: Selective Mono-Alkylation via Stoichiometric Control and Slow Addition

This protocol aims to minimize di-alkylation by carefully controlling the reaction conditions.

Materials:

  • Primary aminomethyl azetidine derivative (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 0.3 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous acetonitrile (ACN)

  • Syringe pump

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary aminomethyl azetidine and potassium carbonate.

  • Add anhydrous acetonitrile to achieve a concentration of 0.1-0.2 M with respect to the amine.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a dilute solution of the alkyl halide in anhydrous acetonitrile.

  • Using a syringe pump, add the alkyl halide solution to the reaction mixture over 4-6 hours.

  • Allow the reaction to stir at 0 °C for an additional 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Reductive Amination for Controlled Mono-Alkylation

Reductive amination is a reliable method that avoids the over-alkylation issues associated with alkyl halides.[1]

Materials:

  • Primary aminomethyl azetidine derivative (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

Procedure:

  • In a round-bottom flask, dissolve the primary aminomethyl azetidine and the aldehyde or ketone in DCM or DCE (0.1-0.2 M).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table provides a general comparison of the expected outcomes from different mono-alkylation strategies.

StrategyTypical Ratio of Mono:Di ProductRelative Reaction TimePurification Difficulty
Stoichiometric Control (3:1 Amine:Halide) 5:1 to 10:1Moderate to LongModerate
Slow Addition (Syringe Pump) >10:1LongLow to Moderate
Low Temperature (0 °C) >15:1LongLow
Reductive Amination >20:1Short to ModerateLow
Boc-Protection/Deprotection >50:1 (after purification of protected intermediate)Very Long (multi-step)Low

Visualizations

Decision Workflow for Troubleshooting Di-alkylation

G start Di-alkylation Observed strategy Initial Strategy? start->strategy direct_alk Direct Alkylation strategy->direct_alk Direct Alkylation reductive_am Reductive Amination strategy->reductive_am Reductive Amination q_stoich Excess Amine Used? direct_alk->q_stoich check_reductant Check Reducing Agent Activity & Stoichiometry reductive_am->check_reductant inc_stoich Increase Amine Excess (3-5 eq) q_stoich->inc_stoich No or <2 eq q_temp Reaction Temp? q_stoich->q_temp Yes, >=2 eq success Mono-alkylation Favored inc_stoich->success low_temp Lower Temperature (e.g., 0 °C) q_temp->low_temp RT or Heated q_add Addition Method? q_temp->q_add <= 0 °C low_temp->success slow_add Use Syringe Pump (Slow Addition) q_add->slow_add Bulk Addition protect Consider Protecting Group Strategy q_add->protect Slow Addition Already Used slow_add->success protect->success check_imine Confirm Imine Formation (Monitor by NMR/TLC) check_reductant->check_imine check_imine->success

Caption: Troubleshooting workflow for addressing di-alkylation issues.

Reaction Pathway Comparison

G cluster_0 Direct Alkylation cluster_1 Reductive Amination A Primary Amine B Mono-alkylated (Secondary Amine) A->B + R-X C Di-alkylated (Tertiary Amine) B->C + R-X RX R-X RX2 R-X D Primary Amine E Imine/Iminium Ion D->E + R-CHO F Mono-alkylated (Secondary Amine) E->F + [H] Ald R-CHO Red [H]

Caption: Comparison of direct alkylation and reductive amination pathways.

References

  • Lee, D. W., & Ha, H.-J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

  • Lee, D. W., & Ha, H.-J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • MacMillan, D. W. C., & Austin, J. F. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • CCS Chemistry. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Dong, G. (2022, July 21). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. National Institutes of Health. Retrieved from [Link]

  • Mexican Chemical Society. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Retrieved from [Link]

  • Koseki, Y., & Sato, T. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Shiri, M., & Sadeghi-Dolatabadi, M. R. (2025, January 15). Protecting-Group-Free Synthesis of Novel Symmetrical and Unsymmetrical Diynes Dialdehyde via Copper-Catalyzed Glaser–Hay reaction: An Experimental and Computational Study. Chemical Methodologies. Retrieved from [Link]

  • CCS Chemistry. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, October 29). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. Retrieved from [Link]

  • Thomson, R. J., & Britton, R. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. Retrieved from [Link]

  • Enamine, & Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Peptide Coupling for Azetidine Amino Acids

Topic: High-Fidelity Coupling of Azetidine-2-Carboxylic Acid (Aze) & Analogues Document ID: TSC-AZE-2024-05 Audience: Medicinal Chemists, Peptide Scientists, Process Chemists[1] Executive Summary Azetidine-2-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Fidelity Coupling of Azetidine-2-Carboxylic Acid (Aze) & Analogues Document ID: TSC-AZE-2024-05 Audience: Medicinal Chemists, Peptide Scientists, Process Chemists[1]

Executive Summary

Azetidine-2-carboxylic acid (Aze) is a four-membered ring analogue of proline.[1][2] It is a critical tool in drug discovery for constraining peptide backbone conformation (inducing


-turns) and improving metabolic stability.[1] However, the incorporation of Aze presents two distinct, often contradictory synthetic challenges:
  • Low Nucleophilicity (N-Terminus): The secondary amine of Aze is sterically hindered and less nucleophilic than proline, making acylation onto the Aze nitrogen difficult.[1]

  • High Epimerization Risk (C-Terminus): When the Aze carboxyl group is activated, the ring strain and electronic effects make the

    
    -proton highly acidic, leading to rapid racemization (epimerization) if standard bases (e.g., DIEA) are used.[1]
    

This guide provides self-validating protocols to navigate these opposing constraints.

Module 1: Coupling ON to the N-Terminus of Azetidine

Scenario: You have a resin-bound peptide ending in Aze (H-Aze-Peptide-Resin) and need to couple the next amino acid.[1]

The Challenge: Steric Hindrance & Low Nucleophilicity

The 4-membered ring creates significant steric bulk around the secondary amine.[1] Standard coupling conditions (e.g., HBTU/DIEA) often result in incomplete coupling (deletion sequences).[1]

Troubleshooting & Optimization

Q: My Kaiser test is negative, but MS shows a deletion of the amino acid I tried to couple to Aze. Why? A: The Kaiser test (ninhydrin) is often unreliable for secondary amines like Aze and Proline.[1] It may give a false negative.[1] Action: Use the Chloranil Test or p-Nitrobenzyl Pyridine Test for secondary amines.[1] Rely on LC-MS micro-cleavage for definitive monitoring.

Q: Standard HBTU/DIEA coupling failed. What is the "Rescue Protocol"? A: Switch to high-efficiency uronium reagents with a chaotic additive (Oxyma) or use microwave irradiation.[1]

Protocol A: High-Efficiency Activation (COMU/Oxyma)

Rationale: COMU is superior to HATU for steric hindrance and has better solubility in DMF.[1] Oxyma acts as a potent nucleophile to form the active ester, accelerating the reaction with the sluggish Aze amine.[1]

  • Reagents:

    • Amino Acid (4.0 eq)[1]

    • COMU (4.0 eq)[1]

    • Oxyma Pure (4.0 eq)[1]

    • DIEA (8.0 eq)[1]

  • Solvent: DMF (or NMP for aggregation-prone sequences).[1]

  • Conditions:

    • Pre-activate AA, COMU, Oxyma, and base for 30 seconds.[1]

    • Add to resin.[1][3][4]

    • Time: 2 x 1 hour (Double coupling is mandatory).

    • Temp: Room Temperature (RT).

Protocol B: Microwave-Assisted Coupling (The "Sledgehammer")

Rationale: Thermal energy overcomes the activation barrier caused by steric hindrance.[1]

  • Reagents: HATU (4 eq) / DIEA (8 eq).

  • Conditions: 75°C for 5 minutes (25 Watts).

    • Warning: Do not exceed 75°C; Aze rings can be thermally unstable or prone to hydrolysis at very high temperatures.[1]

Module 2: Coupling OF the C-Terminus of Azetidine

Scenario: You are coupling Fmoc-Aze-OH to a growing peptide chain.

The Challenge: Epimerization (Racemization)

This is the most critical failure mode.[1] Upon activation (e.g., forming the O-acylisourea or active ester), the


-proton of Aze is exceptionally acidic due to the ring strain.[1] The presence of a strong base (DIEA/TEA) will abstract this proton, inverting the stereocenter from L to D.[1]
Troubleshooting & Optimization

Q: I see a "doublet" peak in my HPLC with identical mass (+0 Da). Is this a diastereomer? A: Yes. This is likely the D-Aze epimer.[1] If you used HATU/DIEA to activate Fmoc-Aze-OH, you likely have 10–40% epimerization.[1]

Q: How do I activate Aze without racemizing it? A: You must eliminate the strong base during the activation step or use a base too bulky to abstract the


-proton.[1]
Protocol C: The "Base-Free" Method (Recommended)

Rationale: Carbodiimide activation (DIC) with Oxyma proceeds at near-neutral pH, preventing proton abstraction.[1]

  • Reagents:

    • Fmoc-Aze-OH (3.0 eq)[1]

    • DIC (Diisopropylcarbodiimide) (3.0 eq)[1]

    • Oxyma Pure (3.0 eq)[1]

  • Base: NONE.

  • Solvent: DMF/DCM (1:1).

  • Procedure:

    • Dissolve AA and Oxyma in solvent.[1]

    • Add DIC.[1]

    • Pre-activate for 2–3 minutes.[1]

    • Add to resin.[1][3][4]

    • Time: 60–90 minutes at RT.[1]

Protocol D: The Collidine/TMP Method (If Uronium is required)

Rationale: If you must use HATU/COMU (e.g., for speed), replace DIEA with TMP (2,4,6-trimethylpyridine / Collidine).[1] TMP is a weaker, sterically hindered base that is sufficient to drive the coupling but poor at abstracting the


-proton.[1]
  • Reagents: COMU (3 eq) / Fmoc-Aze-OH (3 eq).

  • Base: TMP (Sym-collidine) (3 eq).[1]

  • Condition: 0°C for activation, then RT for coupling.

Visualizing the Logic

The following diagram illustrates the decision matrix for Aze coupling based on position and risk.

AzeCoupling Start Start: Aze Coupling Position Where is the Aze? Start->Position N_Term Coupling TO N-Terminus (Target: Secondary Amine) Position->N_Term H-Aze-Resin + Fmoc-AA-OH C_Term Coupling OF C-Terminus (Target: Carboxyl Activation) Position->C_Term H-Pep-Resin + Fmoc-Aze-OH Risk_N Risk: Low Yield / Deletion N_Term->Risk_N Sol_N1 USE: COMU + Oxyma + DIEA (High Nucleophilicity) N_Term->Sol_N1 Standard Rescue Sol_N2 USE: Microwave (75°C) (Thermal Assist) N_Term->Sol_N2 Difficult Seq Risk_C Risk: Epimerization (L -> D) C_Term->Risk_C Sol_C1 USE: DIC + Oxyma (Base-Free / Neutral pH) C_Term->Sol_C1 Preferred (Safe) Sol_C2 USE: COMU + TMP (Collidine) (Hindered Base) C_Term->Sol_C2 Alternative (Fast)

Caption: Decision tree for selecting coupling reagents based on whether Aze is the nucleophile (N-term) or electrophile (C-term).

Module 3: Side Reactions & Ring Stability

Ring Opening (Nucleophilic Attack)

The strained 4-membered ring is susceptible to nucleophilic attack, which results in ring opening (linearization).[1] This typically adds mass (+18 Da for hydrolysis, or +mass of nucleophile).[1]

Q: I see a +18 Da mass shift on my Aze-peptide. A: This is likely acid-catalyzed hydrolysis or base-mediated ring opening during cleavage/deprotection.[1]

  • Prevention:

    • Avoid Strong Nucleophiles: Do not use hydrazine or strong hydroxides if possible.[1]

    • Cleavage Cocktail: Standard TFA/TIS/H2O is usually safe.[1] Avoid high temperatures (>30°C) during TFA cleavage.[1]

Comparison of Reagents for Aze Coupling

Reagent SystemActivation PowerEpimerization Risk (C-Term Aze)Recommended Use Case
HATU / DIEA Very HighHigh (Avoid for C-term)Coupling to N-term Aze (Microwave).[1]
COMU / Oxyma / DIEA Very HighModerateCoupling to N-term Aze (RT).[1]
DIC / Oxyma ModerateVery Low Coupling of C-term Aze (Activation).[1]
PyBOP / DIEA HighHighNot recommended for Aze.[1]
COMU / TMP HighLowAlternative for C-term Aze if DIC fails.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] [1]

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International, 38(5), 427-465.[1] [1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] [1]

  • Steinauer, R., et al. (1989).[1] Racemization of Azetidine-2-carboxylic Acid. Biochemical and Biophysical Research Communications. (Contextual reference for Aze acidity).

Sources

Optimization

Technical Support Center: Synthesis of 3-Substituted Azetidines

Welcome to the Technical Support Center for Azetidine Synthesis. The azetidine ring is a highly privileged motif in medicinal chemistry, frequently deployed as a bioisostere for morpholines and piperidines to improve met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Synthesis. The azetidine ring is a highly privileged motif in medicinal chemistry, frequently deployed as a bioisostere for morpholines and piperidines to improve metabolic stability and physicochemical properties. However, the inherent ring strain of the 4-membered heterocycle (~26 kcal/mol) presents formidable synthetic challenges, including susceptibility to ring-opening, sluggish cross-coupling kinetics, and entropic penalties during cyclization.

This guide provides troubleshooting workflows, causal mechanistic insights, and validated protocols for the most common bottlenecks encountered when functionalizing the 3-position of the azetidine core.

Module 1: Transition-Metal Catalyzed Cross-Coupling (The 3-Haloazetidine Challenge)

Q: Why does my Palladium-catalyzed cross-coupling of 3-iodoazetidine result in low yields, unreacted starting material, and ring-opened byproducts?

A (Causality): The failure of traditional Pd-catalyzed cross-coupling stems from the high energy of the transition states associated with the strained 4-membered ring. During the catalytic cycle, the oxidative addition complex of the 3-iodoazetidine is highly prone to


-hydride elimination or spontaneous ring-opening before transmetalation and reductive elimination can occur.

Solution: Transitioning from Palladium to Iron catalysis resolves this kinetic bottleneck. Iron catalysts, specifically


, facilitate exceptionally rapid transmetalation with Grignard reagents at low temperatures (-20 °C). This bypasses the sluggish steps of Pd-catalysis, completely suppressing 

-hydride elimination and ring-opening pathways[1].
Quantitative Data: Optimization of Iron-Catalyzed Cross-Coupling

The following table summarizes the causal relationship between catalyst choice, temperature, and product yield when coupling 1-Boc-3-iodoazetidine with Phenylmagnesium bromide (PhMgBr).

Catalyst SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
None250No spontaneous background reaction.

60< 20Sluggish transmetalation;

-hydride elimination dominates.

-2075Rapid transmetalation; minimal side-products.

-20 82 Optimal ligand exchange; highly clean reaction profile.

2565Elevated thermal energy increases homocoupling and ring-opening.
Validated Protocol: Iron-Catalyzed Arylation of 3-Iodoazetidines
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3 times).

  • Reagent Loading: Add

    
     (5 mol%) and 1-Boc-3-iodoazetidine (1.0 equiv) to the flask. Dissolve in anhydrous THF to achieve a 0.2 M concentration.
    
  • Temperature Control: Submerge the flask in a dry ice/ethylene glycol bath to strictly maintain -20 °C. Critical Step: Do not use a standard ice bath, as temperatures above 0 °C will trigger ring-opening.

  • Coupling: Dropwise add the Grignard reagent (e.g., PhMgBr, 1.5 equiv) over 10 minutes to prevent localized exotherms.

  • Reaction: Stir at -20 °C for 2 hours. Monitor conversion via LC-MS.

  • Work-up: Quench the reaction at -20 °C with saturated aqueous

    
    . Extract with Ethyl Acetate, dry over 
    
    
    
    , and purify via silica gel chromatography.

Module 2: Photoredox Catalysis (The Tertiary Radical Challenge)

Q: I am trying to synthesize a 3,3-disubstituted azetidine via radical addition, but my tertiary benzylic radical intermediates keep dimerizing or reducing. How can I favor the productive Giese addition pathway?

A (Causality): In standard acyclic or unstrained systems, benzylic tertiary radicals are sterically encumbered and highly stable. This stability leads to low rate constants for intermolecular additions, favoring reversible additions or radical dimerization. However, placing the radical on a strained azetidine ring fundamentally alters its geometry. According to Bent's rule, the internal ring bonds have high


-character, forcing the exocyclic radical orbital to adopt higher 

-character. This renders the tertiary azetidine radical less stable and more

-delocalized than its unstrained counterparts, which dramatically increases the forward rate of Giese addition into activated alkenes, making the C-C bond formation irreversible[2].

Solution: Utilize visible-light photoredox catalysis for the decarboxylative alkylation of 3-aryl-3-carboxylic acid azetidines. This generates the radical under mild, neutral conditions that preserve the fragile ring[3].

Photoredox PC Photocatalyst (Ir/Ru) Ground State PC_star Excited State PC* PC->PC_star Visible Light (450 nm) PC_star->PC Single Electron Transfer Radical Tertiary Azetidine Radical (Strained, delocalized) Giese Giese Addition (Activated Alkene) Radical->Giese Conjugate Addition Product 3,3-Disubstituted Azetidine Giese->Product Reduction/Protonation Precursor 3-Aryl-3-carboxylic acid Azetidine Precursor->Radical -CO2 (Oxidation by PC*)

Photoredox-catalyzed decarboxylative Giese addition pathway for azetidines.

Validated Protocol: Photoredox Decarboxylative Alkylation
  • Reaction Assembly: In a clear glass reaction vial, combine the 3-aryl-azetidine-3-carboxylic acid (1.0 equiv), an activated alkene (e.g., methyl acrylate, 2.0 equiv), and the photocatalyst

    
     (1 mol%).
    
  • Solvent & Base: Add

    
     (1.5 equiv) and anhydrous DMF (0.1 M).
    
  • Degassing (Crucial): Oxygen quenches the excited state photocatalyst. Degas the mixture via the freeze-pump-thaw method (3 cycles) or sparge vigorously with Argon for 15 minutes.

  • Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) at room temperature. Use a cooling fan to ensure the reaction does not exceed 30 °C. Stir for 16-24 hours.

  • Isolation: Dilute the mixture with water, extract with diethyl ether (3x), dry the combined organic layers over

    
    , and purify via column chromatography.
    

Module 3: Strain-Release Strategies (The Azabicyclo[1.1.0]butane Approach)

Q: Traditional cyclization of acyclic precursors (e.g.,


-haloamines) to form 1,3-disubstituted azetidines gives poor yields. Is there a thermodynamically driven alternative? 

A (Causality): The 4-exo-tet cyclization required to form azetidines from acyclic precursors is kinetically and thermodynamically disfavored compared to the formation of 3- or 5-membered rings (dictated by Baldwin's rules and high entropic penalties). A powerful alternative is the "strain-release" strategy. By utilizing 1-azabicyclo[1.1.0]butane (ABB), you start with a highly strained bicyclic system possessing ~65 kcal/mol of strain energy. Electrophilic activation of the bridgehead nitrogen triggers the cleavage of the central C-N bond. The massive thermodynamic driving force of releasing this strain overcomes the kinetic barriers, ensuring near-quantitative conversion to the 1,3-substituted azetidine[4].

StrainRelease ABB Azabicyclo[1.1.0]butane (ABB) ABB_Li ABB-Lithium (Bridgehead Lithiation) ABB->ABB_Li sec-BuLi, TMEDA Electrophile Electrophile Addition (e.g., Ketone) ABB_Li->Electrophile Nucleophilic Attack N_Activation N-Activation (e.g., TFAA) Electrophile->N_Activation Intermediate StrainRelease Strain-Release Cleavage (C-N Bond Break) N_Activation->StrainRelease Thermodynamic Drive Product 1,3-Disubstituted Azetidine StrainRelease->Product Rearrangement

Strain-release functionalization of azabicyclo[1.1.0]butanes to azetidines.

Validated Protocol: ABB Lithiation and Strain-Release Functionalization
  • Lithiation: To a solution of 1-azabicyclo[1.1.0]butane (ABB) (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF at -78 °C, add sec-BuLi (1.1 equiv) dropwise. Stir for 30 minutes to form the ABB-Li carbenoid intermediate.

  • Electrophile Trapping: Add the desired electrophile (e.g., a ketone or boronic ester, 1.2 equiv) directly to the -78 °C solution. Stir for 1 hour, then gradually warm to room temperature.

  • N-Activation: Cool the reaction back to 0 °C. Add an activating agent such as trifluoroacetic anhydride (TFAA, 1.5 equiv).

  • Strain Release: The addition of the electrophile to the nitrogen triggers the semipinacol-type rearrangement. Stir until the central C-N bond fully cleaves (monitored by NMR or LC-MS).

  • Work-up: Quench with saturated

    
    , extract with dichloromethane, and concentrate under reduced pressure to yield the functionalized azetidine.
    
References
  • Croft, R. A., et al. "Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability." ResearchGate / eScholarship, 2023.2

  • Parmar, D., Henkel, L., Dib, J., & Rueping, M. "Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule." Chemical Communications (RSC Publishing), 2015. 1

  • Aggarwal, V. K., et al. "Divergent, Strain‐Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation." PMC / NIH, 2021. 4

Sources

Troubleshooting

"workup procedures for reactions involving polar azetidine compounds"

Technical Support Center: Polar Azetidine Workup & Purification Status: Active Ticket ID: AZT-PRO-2026 Subject: Overcoming extraction efficiency, ring instability, and purification challenges in polar azetidine synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Polar Azetidine Workup & Purification

Status: Active Ticket ID: AZT-PRO-2026 Subject: Overcoming extraction efficiency, ring instability, and purification challenges in polar azetidine synthesis.

Executive Summary: The Azetidine Paradox

Azetidines occupy a unique chemical space: they are small, strained (approx.[1][2] 25.4 kcal/mol ring strain), and often highly polar.[1] This creates a "workup paradox" where the conditions required to extract them (high basicity, polar solvents) often trigger their primary decomposition pathway (nucleophilic ring opening or polymerization). This guide provides field-proven protocols to isolate these "invisible" intermediates without compromising their structural integrity.

Part 1: Troubleshooting Guide (Q&A)

Q1: "I cannot extract my azetidine product from the aqueous reaction mixture. It seems to stay in the water layer regardless of the solvent I use."

Diagnosis: Polar azetidines, particularly those with secondary amines or polar side chains (e.g., 3-hydroxyazetidine, azetidine-3-carboxylic acid), function as "amphiphilic salts" at neutral pH. They are highly water-soluble and partition poorly into standard organic solvents like Ethyl Acetate or Diethyl Ether.

Technical Solution: You must shift the partition coefficient (


) by suppressing ionization and modifying the organic phase polarity.
  • pH Adjustment (The "pH 12 Rule"): The

    
     of the azetidine nitrogen typically ranges from 10 to 11. To ensure the molecule exists as a free base, the aqueous phase must be adjusted to pH > 12 .[3]
    
    • Caution: Use inorganic bases like

      
       or 
      
      
      
      . Avoid ammonia, which can act as a nucleophile and open the ring.
  • Salting Out: Saturate the aqueous layer with NaCl.[3] This exploits the "salting-out effect," reducing the solubility of the organic azetidine in water.[3]

  • Solvent Modification: Abandon pure hydrophobic solvents. Use "polar organic cocktails" that can hydrogen bond with the azetidine while remaining immiscible with brine.

Table 1: Recommended Extraction Solvent Systems for Polar Azetidines

Solvent SystemComposition (v/v)Target Azetidine TypeNotes
DCM / iPrOH 3:1 or 4:1Highly polar, H-bond donorsBest general-purpose system. The alcohol disrupts water solvation shells.
CHCl₃ / iPrOH 9:1Moderately polarDenser than water; excellent phase separation.
n-BuOH 100%Ultra-polar / ZwitterionicRequires high-vac evaporation; high boiling point (117°C).
THF / EtOAc 1:1Lipophilic side chainsOnly works if the aqueous layer is fully saturated with salt (salting out).
Q2: "My product decomposes or disappears during silica gel chromatography. I see streaking on the TLC plate."

Diagnosis: Standard silica gel is slightly acidic (


). The basic azetidine nitrogen interacts strongly with silanol groups (

), leading to:
  • Irreversible Adsorption: The compound sticks to the silica and never elutes.

  • Acid-Catalyzed Ring Opening: The strained ring opens to form a linear amine or polymerizes.

Technical Solution: You must neutralize the stationary phase or switch to an alternative support.[1]

  • Method A: Deactivated Silica: Pre-treat the silica column with 1-2% Triethylamine (

    
    ) in the eluent. This "caps" the acidic silanol sites.
    
  • Method B: Basic Alumina: Switch to Basic Alumina (Activity Grade III or IV) . This is the "gold standard" for acid-sensitive azetidines as it is non-acidic and less active than silica.

  • Method C: Amine-Functionalized Silica: Use commercial

    
    -silica cartridges (e.g., Biotage KP-NH). These are designed specifically to prevent amine tailing.
    
Q3: "How do I remove inorganic salts without using aqueous washes that re-dissolve my product?"

Diagnosis: Traditional water washes will wash away your polar product along with the salt.

Technical Solution: "Catch and Release" Purification Use a Strong Cation Exchange (SCX) resin. This method chemically binds the basic azetidine to the resin, allowing you to wash away non-basic impurities and salts with methanol, then "release" the product with ammonia.

Workflow Visualization:

SCX_Workflow Start Crude Mixture (Salts + Azetidine) Load Load onto SCX Cartridge (Dissolved in MeOH/DCM) Start->Load Wash Wash with MeOH Load->Wash Waste Waste: Salts & Neutrals Wash->Waste Removes impurities Elute Elute with 2M NH3 in MeOH Wash->Elute Switch Solvent Product Pure Azetidine Free Base Elute->Product Releases Amine

Caption: Figure 1. SCX "Catch and Release" workflow for desalting and purifying polar azetidines.

Part 2: Detailed Experimental Protocols

Protocol A: The "Salting Out" Extraction (For Highly Water-Soluble Azetidines)

Use this when the partition coefficient is unfavorable.

  • Quench & Concentrate: Remove any volatile reaction solvents (THF, MeOH) under reduced pressure. You want the crude residue in a minimal volume of aqueous buffer.

  • Saturation: Add solid NaCl to the aqueous residue until no more salt dissolves (saturation point).

    • Tip: Sonication helps dissolve the salt and break up emulsions.

  • pH Adjustment: Carefully add 2M NaOH or saturated

    
     dropwise until pH 
    
    
    
    12-13.
    • Critical: Keep the mixture cool (ice bath) during basification to prevent thermal decomposition.

  • Extraction:

    • Add DCM:Isopropanol (3:1) (volume equal to aqueous phase).

    • Shake vigorously for 2 minutes.

    • Separate layers.[1] The organic layer will be on the bottom .

    • Repeat extraction 4-5 times. (Polar amines require multiple passes).

  • Drying: Dry combined organics over

    
     (Sodium Sulfate). Avoid 
    
    
    
    (Magnesium Sulfate) as it is slightly acidic and can trap polar amines.
Protocol B: Handling Volatile Azetidines (Preventing Evaporation Loss)

Many simple azetidines (e.g., azetidine, 3-fluoroazetidine) are volatile oils as free bases.

  • Do Not Concentrate to Dryness: Never rotary evaporate the free base to dryness. Stop when the volume is low but solvent remains.

  • Salt Formation (The "Trap"):

    • Dissolve the crude organic extract (from Protocol A) in diethyl ether or DCM.

    • Cool to 0°C.[1]

    • Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise.

    • The azetidine-HCl salt will precipitate immediately as a white solid.

  • Isolation: Filter the solid salt. The salt form is non-volatile and stable for long-term storage.

Part 3: Decision Logic for Workup Strategy

Use this logic flow to determine the safest workup path for your specific azetidine derivative.

Workup_Decision_Tree Start Reaction Complete Check_pH Is the Azetidine Acid Sensitive? Start->Check_pH Acid_Yes Yes (e.g., electron-rich) Check_pH->Acid_Yes Acid_No No (e.g., sulfonamides) Check_pH->Acid_No Workup_Basic Maintain pH > 8 Use Basic Alumina Acid_Yes->Workup_Basic Workup_Std Standard Workup (Neutral) Acid_No->Workup_Std Check_Polarity Is it Water Soluble? Workup_Basic->Check_Polarity Workup_Std->Check_Polarity Polar_Yes Yes (LogP < 0) Check_Polarity->Polar_Yes Polar_No No (LogP > 1) Check_Polarity->Polar_No Extract_Special Use DCM/iPrOH (3:1) + Salting Out Polar_Yes->Extract_Special Extract_Std Use EtOAc or DCM Polar_No->Extract_Std Check_Volatile Is MW < 150? Extract_Special->Check_Volatile Extract_Std->Check_Volatile Volatile_Yes Yes Check_Volatile->Volatile_Yes Volatile_No No Check_Volatile->Volatile_No Isolate_Salt Isolate as HCl Salt Volatile_Yes->Isolate_Salt Isolate_Free Isolate as Free Base Volatile_No->Isolate_Free

Caption: Figure 2. Decision matrix for selecting the appropriate workup and isolation strategy based on azetidine properties.

References

  • BenchChem Technical Support. (2025).[1][3] Purification of Polar Azetidine Derivatives: Troubleshooting & Optimization. Retrieved from

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[4] Royal Society of Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[2] PMC. Retrieved from

  • Biotage Blog. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.[5] Retrieved from

  • Reimann, O., et al. (2019).[6] A traceless catch-and-release method for rapid peptide purification.[6] Journal of Peptide Science.[6] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Azetidine and Piperidine Scaffolds in Drug Design: A Guide for Medicinal Chemists

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the physicochemical and pharmacological properties of a potential drug candidate.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the physicochemical and pharmacological properties of a potential drug candidate.[1] Among the saturated nitrogen-containing heterocycles, the four-membered azetidine and the six-membered piperidine rings are frequently employed to impart desirable characteristics.[2] This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their respective advantages and disadvantages in drug development.

The choice between an azetidine and a piperidine scaffold is a nuanced one, contingent on the specific therapeutic target and the desired drug-like properties.[1] Azetidines offer a compact and rigid framework that can lead to improved solubility and provide access to novel chemical space.[3][4] However, their inherent ring strain can present challenges for metabolic stability.[1] Conversely, piperidines are a well-established and metabolically robust scaffold found in numerous approved drugs, though their incorporation often increases a compound's lipophilicity.[1][5]

Physicochemical Properties: A Tale of Two Rings

The fundamental differences in the physicochemical properties of azetidine and piperidine are rooted in their distinct ring sizes and associated conformational features.[1]

PropertyAzetidinePiperidineKey Considerations
Ring Strain High (approx. 25.4 kcal/mol)[1]Low[1]The high ring strain of azetidine influences its reactivity and can be a site for metabolic cleavage, though substitution can mitigate this.[1][6]
pKa ~11.29[1]~11.22[1]The slightly higher basicity of piperidine can lead to a greater proportion of the compound being protonated at physiological pH, which can impact cell permeability and off-target interactions.[1]
Lipophilicity (logP) Typically lowerGenerally higherThe incorporation of a piperidine ring often leads to an increase in lipophilicity, which can affect solubility and pharmacokinetic properties.[7]
Solubility Generally higherCan be lower, especially with substitutionThe more compact and polar nature of the azetidine scaffold can contribute to improved aqueous solubility.[3][8]
Metabolic Stability Can be susceptible to metabolic ring-opening.[1]Generally more metabolically stable, though oxidation at carbons adjacent to the nitrogen is a common pathway.[1][5]Azetidine can be used as a bioisostere to block metabolic pathways observed with piperidine rings.[9]
Conformational Analysis: Rigidity vs. Flexibility

The conformational behavior of these scaffolds plays a critical role in how a drug molecule interacts with its biological target.[10]

Azetidine: The four-membered ring of azetidine is conformationally restricted, leading to a more rigid structure.[11][12] This rigidity can be advantageous for locking in a specific bioactive conformation, potentially leading to higher binding affinity and selectivity.[2][13] The puckered nature of the azetidine ring also provides well-defined vectors for substitution, allowing for the exploration of three-dimensional chemical space.[14]

Piperidine: The six-membered piperidine ring predominantly adopts a stable chair conformation to minimize strain.[10] This allows for substituents to be placed in either axial or equatorial positions, which can significantly impact biological activity. The piperidine ring is more flexible than azetidine, undergoing rapid ring inversion between two chair conformations.[10] This flexibility can be beneficial for adapting to the binding pocket of a target, but it can also lead to a loss of entropy upon binding.

Visualizing the Scaffolds: A Structural Comparison

scaffolds cluster_azetidine Azetidine cluster_piperidine Piperidine A B A->B C B->C D N C->D D->A P1 P2 P1->P2 P3 P2->P3 P4 P3->P4 P5 P4->P5 P6 N P5->P6 P6->P1

Caption: Basic structures of azetidine and piperidine rings.

Impact on Drug Design and Case Studies

The choice of scaffold has profound implications for the overall pharmacological profile of a drug candidate.

Azetidine in Drug Design:

The incorporation of an azetidine moiety has been shown to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic properties.[11] Several FDA-approved drugs contain an azetidine ring, demonstrating its therapeutic value.[11][12]

  • Baricitinib: An inhibitor of Janus kinase (JAK), used for the treatment of rheumatoid arthritis. The azetidine group in baricitinib plays a crucial role in its selectivity and pharmacokinetic profile.

  • Cobimetinib: A MEK inhibitor used in the treatment of melanoma. The azetidine moiety contributes to the drug's potency and metabolic stability.[11][15]

  • Azelnidipine: A calcium channel blocker used to treat hypertension.[11][15]

Piperidine in Drug Design:

The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in medicinal chemistry, present in a wide range of clinically approved drugs.[5][16][17] Its versatility and favorable pharmacokinetic properties have made it a go-to building block for medicinal chemists.[7][18]

  • Haloperidol: An antipsychotic medication.[19]

  • Methylphenidate (Ritalin): A stimulant used to treat ADHD.[19]

  • Fentanyl: A potent opioid analgesic.[19]

  • Loratadine (Claritin): An antihistamine.[19]

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Azetidines

This protocol outlines a classical approach to azetidine synthesis via intramolecular cyclization.[20]

Step 1: Preparation of the Precursor

  • React a suitable 1,3-dihalopropane with a primary amine in a 1:1 molar ratio in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • The reaction is typically carried out at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Intramolecular Cyclization

  • Upon completion of the first step, add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the reaction mixture to facilitate the intramolecular cyclization.

  • Heat the reaction mixture to drive the ring-closure reaction.

  • Continue to monitor the reaction until the starting material is consumed.

Step 3: Workup and Purification

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by distillation to afford the desired N-substituted azetidine.[20]

General Procedure for the Synthesis of Substituted Piperidines via Catalytic Hydrogenation of Pyridines

This protocol describes a common method for the synthesis of piperidine derivatives.[21][22]

Step 1: Preparation of the Reaction Mixture

  • In a high-pressure reaction vessel, dissolve the substituted pyridine in a suitable solvent, such as methanol or ethanol.

  • Add a hydrogenation catalyst, typically platinum(IV) oxide (PtO2) or palladium on carbon (Pd/C).

Step 2: Hydrogenation

  • Seal the reaction vessel and purge with an inert gas, such as nitrogen or argon.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by observing the uptake of hydrogen and by analytical techniques such as GC-MS or LC-MS.

Step 3: Workup and Purification

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude piperidine derivative can be purified by distillation, recrystallization, or column chromatography.

Workflow for Scaffold Evaluation in Drug Discovery

workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, FBDD) Target_ID->Lead_Gen Scaffold_Selection Scaffold Selection (Azetidine vs. Piperidine) Lead_Gen->Scaffold_Selection Synthesis Chemical Synthesis of Analogs Scaffold_Selection->Synthesis In_Vitro In Vitro Assays (Potency, Selectivity) Synthesis->In_Vitro ADME ADME/Tox Profiling In_Vitro->ADME In_Vivo In Vivo Efficacy & PK/PD ADME->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->Synthesis Iterative Design Candidate Candidate Selection Lead_Opt->Candidate

Caption: A typical workflow for small molecule drug discovery.

Conclusion

Both azetidine and piperidine scaffolds offer unique advantages in drug design. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific goals of a drug discovery program. Azetidines provide a means to introduce conformational rigidity, improve solubility, and explore novel chemical space, while piperidines offer a well-validated, metabolically robust framework with a proven track record. A thorough understanding of the distinct properties of each scaffold, supported by empirical data, is essential for medicinal chemists to make informed decisions and ultimately design safer and more effective medicines.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Benchchem.
  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Benchchem.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate.
  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. (2016, March 7). Taylor & Francis.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19).
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
  • Azetidines in Drug Discovery. PharmaBlock.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
  • Spiroazetidines in Drug Discovery. PharmaBlock.
  • Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design. Benchchem.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). RSC Publishing.
  • Piperidine. Wikipedia.
  • Examples of azetidine‐based bioisosters. ResearchGate.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
  • Analogues of Piperidine for Drug Design. Enamine.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. ResearchGate.
  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. (2008, January 25). The Journal of Organic Chemistry - ACS Publications.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024, February 29). MDPI.
  • Substituted Azetidines in Drug Discovery. (2022, April 12). Life Chemicals.
  • Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. (2023, December 8). Longdom.org.
  • Structure of azetidine‐containing compounds found in nature. ResearchGate.
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research - ACS Publications.
  • Synthesis of Azetidine-Based Beta-Amino Alcohols. (2022, November 1). MDPI.
  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. (2018, December 24). The Journal of Organic Chemistry - ACS Publications.

Sources

Comparative

A Predictive Structure-Activity Relationship Guide to Methyl 3-(Aminomethyl)azetidine-1-carboxylate Analogs for Drug Discovery

For researchers, scientists, and drug development professionals, the azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry.[1][2] Its unique conformational rigidity, sitting between the h...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry.[1][2] Its unique conformational rigidity, sitting between the highly strained aziridines and the more flexible pyrrolidines, provides a powerful tool for optimizing the pharmacological properties of drug candidates.[2] This guide provides a forward-looking, predictive analysis of the structure-activity relationship (SAR) for analogs of Methyl 3-(aminomethyl)azetidine-1-carboxylate, a versatile building block in drug discovery. Due to a lack of specific literature on this exact analog series, this guide will extrapolate from established SAR principles of related azetidine-containing compounds to provide a scientifically grounded framework for designing novel therapeutics.

The Core Scaffold: Methyl 3-(Aminomethyl)azetidine-1-carboxylate

The parent compound, Methyl 3-(aminomethyl)azetidine-1-carboxylate, offers three key points for chemical modification: the methyl carboxylate, the primary aminomethyl group, and the N-Boc protecting group. Each of these sites can be systematically altered to modulate the physicochemical and pharmacokinetic properties of the resulting analogs, thereby influencing their biological activity.

Predictive SAR Analysis: A Roadmap for Analog Design

The following sections explore the potential impact of structural modifications at each of the key positions of the core scaffold. This analysis is based on established principles of medicinal chemistry and SAR data from related azetidine derivatives.

Modification of the Methyl Carboxylate Group

The methyl ester of the core scaffold is a common starting point for derivatization. Its conversion to other functional groups can significantly impact a compound's polarity, solubility, and ability to interact with biological targets.

Table 1: Predicted Effects of Carboxylate Modifications

ModificationPredicted Effect on PropertiesRationale and Supporting Evidence
Hydrolysis to Carboxylic Acid Increased polarity and water solubility; potential for ionic interactions with target proteins.The introduction of a carboxylic acid can facilitate strong hydrogen bonding and ionic interactions with receptor sites. In studies of azetidine-based STAT3 inhibitors, the corresponding carboxylic acid analogs demonstrated the importance of this acidic motif for inhibitory activity.[3]
Conversion to Amides Modulation of polarity, lipophilicity, and hydrogen bonding capacity. Introduction of diverse substituents.Amide formation allows for the introduction of a wide array of substituents, enabling fine-tuning of steric and electronic properties. This can lead to enhanced target binding and improved metabolic stability.
Formation of Alternative Esters Alteration of lipophilicity and metabolic stability.Varying the ester alkyl group can modulate the rate of hydrolysis by esterases, potentially leading to prodrug strategies with altered pharmacokinetic profiles.
Modification of the Aminomethyl Group

The primary amine of the aminomethyl substituent is a key site for introducing diversity and modulating the basicity of the molecule.

Table 2: Predicted Effects of Aminomethyl Modifications

ModificationPredicted Effect on PropertiesRationale and Supporting Evidence
N-Alkylation Increased lipophilicity and steric bulk; potential for altered receptor interactions.The addition of alkyl groups can enhance van der Waals interactions with hydrophobic pockets in a target protein. However, excessive steric bulk may also lead to a loss of binding affinity.
N-Acylation Neutralization of basicity; introduction of hydrogen bond acceptors and donors.Acylation can significantly alter the electronic properties of the nitrogen, potentially shifting binding modes and improving cell permeability by removing a positive charge at physiological pH.
Incorporation into Heterocycles Constrained conformation; introduction of new interaction points.Incorporating the aminomethyl nitrogen into a heterocyclic ring can restrict the conformational flexibility of the side chain, which can be entropically favorable for binding to a target.
Modification of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a common protecting group for the azetidine nitrogen. Its removal opens up a plethora of possibilities for N-functionalization, which can dramatically influence the overall properties of the molecule.

Table 3: Predicted Effects of N-Azetidine Modifications

ModificationPredicted Effect on PropertiesRationale and Supporting Evidence
Deprotection to Secondary Amine Increased polarity and basicity.The free secondary amine can serve as a key interaction point with biological targets and significantly increases the polarity of the molecule.
N-Arylation/Heteroarylation Introduction of aromatic interactions (π-stacking, cation-π).The incorporation of aryl or heteroaryl groups can lead to significant gains in binding affinity through interactions with aromatic residues in the target protein.
N-Alkylation with Functionalized Chains Introduction of diverse functionalities to probe for additional binding interactions.Alkyl chains bearing additional functional groups (e.g., hydroxyls, amines, carboxylic acids) can be used to explore the chemical space around the core scaffold and identify new binding pockets.

Experimental Protocols

The following are generalized, step-by-step methodologies for key chemical transformations to generate analogs of Methyl 3-(aminomethyl)azetidine-1-carboxylate.

Protocol 1: Hydrolysis of Methyl Ester to Carboxylic Acid
  • Dissolve Methyl 3-(aminomethyl)azetidine-1-carboxylate in a mixture of methanol and water.

  • Add an excess of lithium hydroxide (LiOH).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 2: Amide Coupling with the Aminomethyl Group
  • To a solution of the carboxylic acid of interest in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDC).

  • Add a non-nucleophilic base (e.g., DIPEA or triethylamine).

  • Add a solution of Methyl 3-(aminomethyl)azetidine-1-carboxylate in the same solvent.

  • Stir the reaction mixture at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the product by column chromatography.

Protocol 3: N-Deprotection and N-Alkylation of the Azetidine Ring
  • Dissolve the N-Boc protected azetidine derivative in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid (e.g., trifluoroacetic acid or HCl in dioxane).

  • Stir the reaction at room temperature until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure to obtain the amine salt.

  • To a solution of the deprotected azetidine salt and an alkylating agent (e.g., an alkyl halide) in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate or DIPEA).

  • Heat the reaction mixture as necessary and monitor for completion.

  • Purify the N-alkylated product by column chromatography.

Visualizing the SAR Strategy and Synthetic Workflow

The following diagrams illustrate the key points of modification on the core scaffold and a general workflow for the synthesis and evaluation of analogs.

SAR_Points cluster_mods Points of Modification Core Methyl 3-(aminomethyl)azetidine-1-carboxylate Mod1 Carboxylate Group (Ester -> Acid, Amide) Core->Mod1 Modulate Polarity & H-bonding Mod2 Aminomethyl Group (N-Alkylation, N-Acylation) Core->Mod2 Introduce Diversity & Modulate Basicity Mod3 Azetidine Nitrogen (N-Functionalization after Boc removal) Core->Mod3 Explore New Binding Interactions

Caption: Key modification points for SAR studies.

Workflow start Design Analogs synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification screening In vitro Biological Screening purification->screening sar_analysis Structure-Activity Relationship Analysis screening->sar_analysis optimization Lead Optimization sar_analysis->optimization Iterative Design optimization->synthesis end Candidate Selection optimization->end

Caption: General workflow for analog synthesis and evaluation.

Conclusion

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • BenchChem. (2025). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • BenchChem. (2025). The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers.
  • Singh, G., et al. (2025). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist.
  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 633-653. [Link]

  • Faust, M. R., et al. (n.d.).
  • Patel, K. R., et al. (2025). Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME Tool.
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A.
  • ResearchGate. (2020).
  • International Journal of Pharmacognosy. (2015).
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines.
  • Greengrass, C. W., et al. (2000). Synthesis of azetidine derivatives.
  • Bott, T. M., & West, F. G. (2011).
  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]

  • ResearchG

Sources

Validation

Comparative Guide: Efficacy of Azetidine-Based STAT3 Inhibitors

Executive Summary: The Azetidine Shift in STAT3 Targeting The Signal Transducer and Activator of Transcription 3 (STAT3) has long been considered an "undruggable" target due to the lack of deep binding pockets on its sur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azetidine Shift in STAT3 Targeting

The Signal Transducer and Activator of Transcription 3 (STAT3) has long been considered an "undruggable" target due to the lack of deep binding pockets on its surface. Traditional inhibitors (e.g., Stattic, S3I-201) primarily target the SH2 domain to prevent dimerization. However, these often suffer from poor selectivity and reversible binding kinetics that limit clinical efficacy.

Azetidine-based inhibitors represent a paradigm shift. By incorporating a conformationally constrained 4-membered azetidine ring, these small molecules (exemplified by H182 , H172 , and 7g ) achieve sub-micromolar potency through a distinct mechanism: irreversible covalent modification of the DNA-Binding Domain (DBD) .

This guide objectively compares the efficacy of this novel class against standard SH2-targeting alternatives, supported by experimental data and validated protocols.

Mechanistic Comparison: DBD vs. SH2 Inhibition

The primary differentiator of azetidine-based inhibitors is their binding site and mode of action. While standard inhibitors block the recruitment of STAT3 monomers to receptors or to each other, azetidine derivatives physically occlude the protein's ability to engage with DNA.[1]

Comparative Mechanism Table
FeatureAzetidine-Based (e.g., H182, H172) Standard SH2 Inhibitors (e.g., Stattic) Napabucasin (BBI608)
Primary Target Domain DNA-Binding Domain (DBD) SH2 DomainStemness pathways (STAT3/Nanog)
Binding Mode Irreversible / Covalent ReversibleReversible
Key Residue Interaction Cys468 or Cys426 (Covalent)pTyr705 binding pocketNot fully defined
Selectivity (STAT3 vs 1/5) High (>15-fold selectivity)ModerateModerate
Primary Effect Blocks gene transcription directlyBlocks dimerization/phosphorylationBlocks cancer stemness
DOT Diagram: Mechanistic Intervention Points

STAT3_Inhibition Receptor Cytokine Receptor (gp130/EGFR) JAK JAK Kinase Activation Receptor->JAK STAT3_Mono STAT3 Monomer (Unphosphorylated) JAK->STAT3_Mono Phosphorylation STAT3_Phos p-STAT3 (Tyr705) STAT3_Mono->STAT3_Phos Dimer STAT3 Homodimer (SH2 Interaction) STAT3_Phos->Dimer Dimerization Nucleus Nuclear Translocation Dimer->Nucleus DNA_Bind DNA Binding (GAS Elements) Nucleus->DNA_Bind Transcription Oncogenic Transcription (Bcl-xL, Myc, Cyclin D1) DNA_Bind->Transcription SH2_Inhib Stattic / S3I-201 (SH2 Domain Blockade) SH2_Inhib->Dimer Blocks SH2-pTyr Azetidine Azetidine Inhibitors (H182/H172) (Covalent DBD Blockade) Azetidine->DNA_Bind Irreversible Covalent Bond (Cys468)

Caption: Comparative intervention points: Standard inhibitors target dimerization (SH2), while azetidine-based compounds covalently lock the DNA-Binding Domain.

Efficacy Data Analysis

The following data synthesizes results from key studies (Yue et al., Cancer Letters 2022; Brotherton-Pleiss et al., J. Med. Chem. 2021) comparing azetidine derivatives against established benchmarks.

In Vitro Potency (EMSA & Cell Viability)

The azetidine scaffold significantly enhances potency compared to proline-based precursors and standard SH2 inhibitors.

CompoundScaffold TypeIC50 (EMSA - DNA Binding)IC50 (Cell Viability - TNBC*)Selectivity (STAT3 vs STAT1)
H182 Azetidine (Benzo-fused)0.38 - 0.98 µM 0.5 - 1.0 µM> 15-fold
H172 Azetidine (Sulfonyl)0.38 - 0.98 µM ~1.0 µM> 15-fold
7g Azetidine-2-carboxamide0.88 µM (Kd)0.9 - 1.9 µMHigh
Stattic Non-Azetidine (SH2)~5.1 µM5 - 10 µMLow/Moderate
S3I-201 Non-Azetidine (SH2)> 80 µM> 50 µMLow

*TNBC: Triple-Negative Breast Cancer cell lines (MDA-MB-231, MDA-MB-468).

Key Findings on Causality
  • Conformational Constraint: The 4-membered azetidine ring restricts the spatial arrangement of the pharmacophore, reducing the entropic penalty of binding. This results in a 4-fold potency boost over 5-membered (proline) or 6-membered (pipecolamide) analogues.[2]

  • Irreversibility: Mass spectrometry confirms that H182 forms a covalent bond with Cys468 . This irreversibility leads to sustained inhibition even after compound washout, a feature lacking in reversible SH2 inhibitors like Stattic.

Experimental Protocols for Validation

To validate azetidine-based inhibitors, researchers cannot rely solely on standard phosphorylation assays (Western Blot), as these compounds primarily block DNA binding, not necessarily the upstream phosphorylation event (though downstream feedback often reduces p-STAT3 levels).

Two critical protocols are required:

Protocol A: Electrophoretic Mobility Shift Assay (EMSA)

The Gold Standard for validating DBD inhibitors.

Objective: Quantify the direct inhibition of STAT3:DNA complex formation.[1][3]

  • Nuclear Extract Preparation:

    • Lyse MDA-MB-231 cells (constitutively active STAT3) using hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl).

    • Centrifuge to isolate nuclei; extract nuclear proteins with high-salt buffer (420 mM NaCl).

  • Probe Labeling:

    • Use the high-affinity hSIE (high-affinity sis-inducible element) oligonucleotide probe (5'-AGCTTCATTTCCCGTAAATCCCTA-3').

    • Radiolabel with [γ-32P]ATP using T4 polynucleotide kinase.

  • Binding Reaction:

    • Incubate 5 µg nuclear extract with Azetidine inhibitor (0.1 – 10 µM) for 30 min at 30°C.

    • Add radiolabeled hSIE probe and incubate for another 20 min.

  • Electrophoresis:

    • Resolve complexes on a 5% non-denaturing polyacrylamide gel in 0.25x TBE buffer.

  • Quantification:

    • Dry gel and expose to a phosphor screen.[4]

    • Success Metric: Disappearance of the upper "shifted" band (STAT3:DNA complex) relative to DMSO control. Calculate IC50 based on band density.

Protocol B: Covalent Binding Validation (Washout Assay)

Determines if the inhibition is reversible or irreversible.

  • Cell Treatment: Seed MDA-MB-231 cells.[2] Treat with H182 (2 µM) or Stattic (10 µM) for 2 hours.

  • Washout: Remove medium. Wash cells 3x with warm PBS to remove unbound drug. Add fresh drug-free medium.

  • Incubation: Incubate for 0, 4, 8, and 24 hours post-washout.

  • Analysis: Harvest cells at each time point. Perform Western Blot for downstream targets (e.g., Cyclin D1, Bcl-xL).

  • Interpretation:

    • Reversible (Stattic): Protein levels of targets recover quickly (within 4-8 hours).

    • Irreversible (Azetidine): Suppression of targets persists >24 hours due to permanent protein modification.

Validation Workflow Diagram

This workflow ensures the compound is acting via the specific azetidine-mediated mechanism (DBD covalent binding) rather than general toxicity.

Validation_Workflow cluster_decision Decision Gate Screen Primary Screen (Cell Viability) EMSA EMSA Assay (DNA Binding) Screen->EMSA IC50 < 1µM Selectivity Selectivity Check (STAT1 vs STAT3) EMSA->Selectivity Inhibits STAT3 Washout Washout Assay (Reversibility) Selectivity->Washout No STAT1 Effect MassSpec Mass Spectrometry (Cys468 Adduct) Washout->MassSpec Sustained Effect

Caption: Step-by-step validation pipeline for confirming specific, irreversible STAT3 inhibition.

References

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo.[1][5][6] Cancer Letters, 534, 215613.[1][5][7]

  • Brotherton-Pleiss, C., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.[6] Journal of Medicinal Chemistry, 64(1), 38-56. [8]

  • Zhu, Y., et al. (2023). Azetidine Ring, Salicylic Acid, and Salicylic Acid Bioisosteres as Determinants of the Binding Characteristics of Novel Potent Compounds to Stat3. SSRN Electronic Journal.

  • BenchChem. (2025).[3][4] Validating the Mechanism of Action for Azetidine-Based STAT3 Inhibitors: A Comparative Guide.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 3-(aminomethyl)azetidine-1-carboxylate

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental integrit...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 3-(aminomethyl)azetidine-1-carboxylate, a key building block in contemporary chemical synthesis. By synthesizing data from structurally related compounds and adhering to established best practices, this document serves as an essential resource for operational safety and regulatory compliance.

Understanding the Hazard Profile

Key Assumed Hazards:

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[1][2]

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

Based on these potential hazards, all disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any disposal-related activities, all personnel must be equipped with the following PPE to minimize exposure risk:

PPE CategorySpecification
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[3]
Eye/Face Protection Use chemical safety goggles and/or a face shield.[3]
Skin/Body Protection A laboratory coat is required to protect against skin contact.[4]
Respiratory Protection Handle in a well-ventilated area, preferably within a chemical fume hood.[4][5] If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[6]
Step-by-Step Disposal Protocol

The proper disposal of Methyl 3-(aminomethyl)azetidine-1-carboxylate must be conducted in accordance with local, state, and federal regulations.[4][7] The following is a general procedural guide.

Step 1: Waste Segregation and Collection

  • Designate as Hazardous Waste: All unused or waste Methyl 3-(aminomethyl)azetidine-1-carboxylate, including contaminated materials, must be treated as hazardous chemical waste.[8][9]

  • Separate Waste Streams: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5][10] Incompatible chemicals can react violently or produce flammable or toxic gases.[10]

  • Collect Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and absorbent pads, must also be collected for disposal as hazardous waste.[5][8]

Step 2: Container Management

  • Use a Compatible Container: Collect all waste in a designated, leak-proof container made of a material compatible with the chemical.[8][11] The original container is often a suitable choice if it is in good condition.[10]

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 3-(aminomethyl)azetidine-1-carboxylate". Avoid using chemical formulas or abbreviations.[7][12] The label should also include the accumulation start date.[6]

  • Keep Containers Closed: The container must be securely sealed at all times, except when adding waste.[10][12] Do not leave a funnel in the container opening.[12]

Step 3: Waste Storage (Satellite Accumulation Area)

  • Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[7][10]

  • Safe Environment: The SAA must be a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[5][13]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.[9]

  • Regular Inspection: Inspect the SAA and waste containers weekly for any signs of leakage or deterioration.[10][12]

Step 4: Arranging for Final Disposal

  • Contact EHS: The disposal of Methyl 3-(aminomethyl)azetidine-1-carboxylate must be handled by a licensed hazardous waste disposal company.[6][8] Contact your institution's EHS office to schedule a pickup for the chemical waste.[4][5]

  • Provide Documentation: Maintain a log of the amount of waste generated and be prepared to provide all necessary information to the EHS office.[6]

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate action is critical.

Spill Response:

  • Evacuate and Ventilate: Clear the immediate area and ensure it is well-ventilated.[5][6]

  • Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust.[6][13]

  • Collect: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[6] Collect all cleaning materials for disposal as hazardous waste.

Exposure Response:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][13]

  • Skin: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention if irritation occurs or persists.[2][6]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]

Decontamination of Empty Containers

Empty containers that previously held Methyl 3-(aminomethyl)azetidine-1-carboxylate must be properly decontaminated before being disposed of as non-hazardous waste.

  • Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[4]

  • Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous chemical waste.[14]

  • Final Disposal: Once decontaminated, and with the label removed or defaced, the container can typically be disposed of as regular laboratory waste, following your institution's specific guidelines.[4]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram outlines the key decision points and procedural steps.

DisposalWorkflow Disposal Workflow for Methyl 3-(aminomethyl)azetidine-1-carboxylate cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal & Decontamination cluster_emergency Emergency Procedures Start Waste Generation (Unused chemical, contaminated labware) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Spill Spill or Exposure? Segregate Segregate as Hazardous Waste PPE->Segregate Container Use Labeled, Compatible, Sealed Waste Container Segregate->Container Store Store in Designated SAA (Cool, Dry, Ventilated) Container->Store Decon Triple-Rinse Empty Containers Container->Decon If container is empty EHS Contact EHS for Pickup by Licensed Disposal Vendor Store->EHS Rinsate Collect Rinsate as Hazardous Waste Decon->Rinsate Final Dispose of Decontaminated Container as Non-Hazardous Waste Decon->Final Rinsate->Container Add to waste Spill->Segregate No SpillResponse Follow Spill/Exposure Protocol Spill->SpillResponse Yes SpillResponse->Segregate Collect spill debris as hazardous waste

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(aminomethyl)azetidine-1-carboxylate
Reactant of Route 2
Methyl 3-(aminomethyl)azetidine-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.